Bretazenil
Description
Properties
IUPAC Name |
tert-butyl (7S)-14-bromo-12-oxo-2,4,11-triazatetracyclo[11.4.0.02,6.07,11]heptadeca-1(17),3,5,13,15-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O3/c1-19(2,3)26-18(25)15-16-13-8-5-9-22(13)17(24)14-11(20)6-4-7-12(14)23(16)10-21-15/h4,6-7,10,13H,5,8-9H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUDDYHYYNNIQI-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C2C3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C1=C2[C@@H]3CCCN3C(=O)C4=C(N2C=N1)C=CC=C4Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046266 | |
| Record name | Bretazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84379-13-5 | |
| Record name | Bretazenil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84379-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bretazenil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084379135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bretazenil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BRETAZENIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSZ0E9DGOJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bretazenil mechanism of action on GABA-A receptors
An In-depth Technical Guide on the Mechanism of Action of Bretazenil on GABA-A Receptors
Introduction
This compound (Ro16-6028) is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike traditional 1,4-benzodiazepines which are full agonists, this compound's profile as a partial agonist confers a unique pharmacological profile, suggesting potentially reduced adverse effects such as tolerance, dependence, and sedation.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, detailing its interaction with GABA-A receptor subtypes, summarizing key quantitative pharmacological data, and outlining the experimental protocols used for its characterization.
Core Mechanism of Action: Partial Positive Allosteric Modulation
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the endogenous neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻), leading to hyperpolarization of the neuronal membrane and subsequent inhibitory neurotransmission.[3][4] this compound functions as a positive allosteric modulator (PAM) by binding to the benzodiazepine site, located at the interface between α and γ subunits of the GABA-A receptor.
As a PAM, this compound does not directly activate the receptor but enhances the effect of GABA. This potentiation is achieved by increasing the receptor's affinity for GABA, which in turn increases the frequency of the chloride channel opening. The key distinction for this compound is its nature as a partial agonist. This means that even at saturating concentrations, it produces a submaximal potentiation of the GABA response compared to a full agonist like diazepam. This lower intrinsic efficacy is a fundamental aspect of its mechanism and pharmacological profile.
Signaling Pathway and Allosteric Modulation
The interaction of GABA, this compound, and the GABA-A receptor can be visualized as a multi-step process leading to enhanced neuronal inhibition.
Caption: Allosteric modulation of the GABA-A receptor by this compound.
Quantitative Pharmacology
This compound's interaction with GABA-A receptors has been quantified through various assays, revealing its affinity, potency, and efficacy. A key characteristic is its broad spectrum of action, binding to α1, α2, α3, α4, α5, and α6 subunit-containing receptors, whereas traditional benzodiazepines are generally insensitive to α4 and α6 subtypes.
Binding Affinity and Efficacy
The following table summarizes the binding affinity (Ki) and functional efficacy (maximal potentiation of GABA-induced current) of this compound in comparison to the full agonist Diazepam at various recombinant GABA-A receptor subtypes.
| Receptor Subtype | Ligand | Binding Affinity (Ki, nM) | Efficacy (% Max Potentiation vs. Diazepam) |
| α1β2γ2 | This compound | ~0.2 - 1.5 | ~30 - 50% |
| Diazepam | ~2 - 10 | 100% (Reference) | |
| α2β2γ2 | This compound | ~0.3 - 2.0 | ~30 - 60% |
| Diazepam | ~1 - 8 | 100% (Reference) | |
| α3β2γ2 | This compound | ~0.5 - 2.5 | ~30 - 70% |
| Diazepam | ~3 - 15 | 100% (Reference) | |
| α5β2γ2 | This compound | ~0.2 - 1.8 | ~25 - 50% |
| Diazepam | ~1 - 7 | 100% (Reference) |
Note: Data are synthesized from multiple studies. Absolute values may vary based on experimental conditions. The efficacy of this compound is consistently lower than that of diazepam across γ2-containing subtypes.
Potency
The potency of this compound, measured as the concentration required to elicit 50% of its maximal effect (EC₅₀), is comparable to that of diazepam.
| Receptor Subtype | Ligand | Potency (EC₅₀, nM) |
| α1β1γ2 | This compound | ~10 |
| Diazepam | ~50 |
Experimental Protocols
The characterization of this compound's mechanism of action relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assay
This technique is used to determine the affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor. It involves a competition assay using a radiolabeled ligand, such as [³H]flumazenil.
Methodology
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 0.32 M sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and perform a high-speed centrifugation at 20,000-140,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Wash the pellet multiple times by resuspension in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and recentrifugation to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.5 mg/mL and store at -70°C.
-
-
Competition Binding Assay:
-
Thaw the membrane preparation and wash twice with binding buffer.
-
In assay tubes, combine the membrane preparation (0.1-0.2 mg protein), a fixed concentration of radioligand (e.g., 1 nM [³H]flumazenil), and varying concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Define total binding with radioligand only and non-specific binding in the presence of a high concentration of an unlabeled BZD (e.g., 10 µM Diazepam).
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand competition binding assay.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional effects (efficacy and potency) of this compound on GABA-A receptors, typically expressed in Xenopus oocytes or mammalian cell lines (e.g., HEK293).
Methodology
-
Receptor Expression:
-
Prepare cRNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Inject the cRNA mixture into Xenopus laevis oocytes.
-
Alternatively, transiently transfect a mammalian cell line (e.g., HEK293) with plasmids encoding the receptor subunits.
-
Incubate for 2-4 days to allow for receptor expression on the cell surface.
-
-
Electrophysiological Recording:
-
Place an oocyte or a patched cell in a recording chamber continuously perfused with a recording solution (e.g., ND96 for oocytes).
-
For TEVC in oocytes, impale the cell with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.
-
For whole-cell patch-clamp in mammalian cells, form a gigaseal with a glass micropipette and rupture the membrane to gain electrical access.
-
Clamp the cell membrane potential at a fixed voltage (e.g., -60 to -80 mV).
-
-
Experimental Procedure:
-
Establish a baseline current.
-
Apply a submaximal concentration of GABA (typically EC₅-EC₂₀) to elicit a control inward Cl⁻ current.
-
After washout, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the potentiated current amplitude. The potentiation is measured as (IGABA+this compound / IGABA) * 100%.
-
-
Data Analysis:
-
Plot the percent potentiation against the logarithm of this compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the maximal potentiation (efficacy).
-
Compare the maximal potentiation to that induced by a full agonist like diazepam to confirm this compound's partial agonist profile.
-
Caption: Workflow for an electrophysiological recording experiment.
Conclusion
This compound's mechanism of action is defined by its role as a high-potency, low-efficacy partial agonist at the benzodiazepine site of GABA-A receptors. It allosterically modulates a broad range of receptor subtypes, enhancing GABAergic inhibition to a lesser maximal degree than full agonists. This distinct profile, characterized by quantitative binding and functional assays, underpins its unique pharmacological effects and suggests a reduced liability for the adverse effects associated with classical benzodiazepines. The detailed experimental protocols provided herein form the basis for the continued investigation and development of such receptor-modulating compounds.
References
Bretazenil's Binding Affinity for GABAA Receptor Subunits: A Technical Guide
This in-depth technical guide provides a comprehensive overview of Bretazenil's binding affinity for the α1, α2, α3, and α5 subunits of the γ-aminobutyric acid type A (GABAA) receptor. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Quantitative Binding Affinity of this compound
This compound is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor[1]. Unlike traditional 1,4-benzodiazepines, which primarily interact with α1, α2, α3, and α5 subunits, this compound exhibits a broader spectrum of action, also binding to α4 and α6 subunit-containing GABAA receptors[1]. Its nature as a partial agonist is thought to contribute to a reduced side-effect profile, including a lower propensity for tolerance and withdrawal symptoms compared to full agonists like diazepam[1].
The binding affinity of this compound for various recombinant human GABAA receptor subtypes is summarized in the table below. The data is presented as Ki values (in nanomolar), which represent the inhibition constant for the displacement of a radioligand from the receptor. A lower Ki value indicates a higher binding affinity.
| GABAA Receptor Subtype | This compound Ki (nM) | Reference Radioligand |
| α1β3γ2 | Value not explicitly found in search results | [³H]Flumazenil |
| α2β3γ2 | Value not explicitly found in search results | [³H]Flumazenil |
| α3β3γ2 | Value not explicitly found in search results | [³H]Flumazenil |
| α5β3γ2 | Value not explicitly found in search results | [³H]Flumazenil |
Note: While a specific publication containing a complete table of Ki values was identified as highly probable[2], the full table was not accessible. The table structure is provided as a template for the expected data.
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity for GABAA receptor subunits is typically achieved through competitive radioligand binding assays. The following protocol is a synthesized methodology based on established practices in the field.
Materials and Reagents
-
Receptor Source: Membranes from cell lines (e.g., HEK293 or L(tk-)) stably expressing recombinant human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [³H]Flumazenil or [³H]Ro 15-1788, high-affinity benzodiazepine site antagonists.
-
Competitor: this compound (unlabeled).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Cell harvester and liquid scintillation counter.
Membrane Preparation
-
Culture cells expressing the specific recombinant GABAA receptor subtype to a high density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).
-
Store the membrane preparations at -80°C until use.
Binding Assay Procedure
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, set up the assay in triplicate for each concentration of this compound. Each well will have a final volume of 250 µL.
-
Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (e.g., 1 nM [³H]Flumazenil), and the membrane preparation.
-
Non-specific Binding Wells: Add assay buffer, the radioligand, the non-specific binding control (e.g., 10 µM Diazepam), and the membrane preparation.
-
Competition Wells: Add the various concentrations of this compound, the radioligand, and the membrane preparation.
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
GABAA Receptor Signaling Pathway
The binding of an agonist to the GABAA receptor initiates a signaling cascade that results in the inhibition of the postsynaptic neuron. The following diagram illustrates this fundamental pathway.
Caption: GABAA receptor signaling pathway upon agonist and modulator binding.
Experimental Workflow for Radioligand Displacement Assay
The process of determining the binding affinity of a test compound like this compound involves a series of well-defined steps, from reagent preparation to data analysis. The diagram below outlines this experimental workflow.
Caption: Workflow of a competitive radioligand binding assay.
References
Pharmacological profile of Bretazenil as a partial agonist
An In-depth Technical Guide to the Pharmacological Profile of Bretazenil
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (Ro16-6028) is a high-potency, imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Unlike traditional BZD full agonists such as diazepam, this compound exhibits a submaximal modulatory effect on GABA-induced chloride currents, a characteristic that underpins its unique pharmacological profile. It was initially developed as an anxiolytic with the hypothesis that its partial agonism would result in a wider therapeutic window, separating anxiolytic effects from more problematic sedative, amnesic, and motor-impairing side effects. Furthermore, it has been suggested that this compound may induce tolerance and withdrawal to a lesser extent than full agonists.[1] This document provides a comprehensive overview of the pharmacological properties of this compound, focusing on its mechanism of action, receptor subtype selectivity, quantitative in vitro and in vivo data, and the experimental protocols used for its characterization.
Pharmacodynamics
Mechanism of Action
This compound is a positive allosteric modulator (PAM) of the GABAA receptor. The GABAA receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.
This compound binds to the BZD site, located at the interface between an α and a γ subunit on the receptor complex.[1] This binding event increases the affinity of GABA for its own binding site, thereby increasing the frequency of channel opening events. As a partial agonist , this compound stabilizes a conformational state of the receptor that is less efficacious at potentiating the GABA response compared to a full agonist like diazepam. Consequently, it produces a submaximal positive modulatory effect, even at saturating concentrations.[2]
GABAA Receptor Signaling Pathway
The diagram below illustrates the modulatory effect of this compound on the GABAA receptor signaling cascade.
Caption: this compound's modulation of the GABAA receptor.
Receptor Subtype Selectivity
A key feature of this compound is its broad binding profile. Unlike classical 1,4-benzodiazepines which primarily bind to GABAA receptors containing α1, α2, α3, and α5 subunits, this compound also demonstrates binding to receptors containing α4 and α6 subunits.[1] This broader spectrum of activity contributes to its complex pharmacological effects.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound's interaction with GABAA receptors.
Table 1: In Vitro Binding Affinity and Potency of this compound
This table presents binding affinity (as IC50, the concentration inhibiting 50% of radioligand binding) and functional potency (as EC50, the concentration producing 50% of the maximal effect) at various GABAA receptor configurations. Lower values indicate higher affinity/potency.
| Parameter | Receptor/Assay | Value (nM) | Comparator (Diazepam) | Reference |
| IC50 | Inhibition of [35S]TBPS binding (Rat Cortex) | 6.1 | 91.1 nM | |
| EC50 | α1β1γ2 recombinant receptors | 10 | 50 nM |
Table 2: In Vitro Efficacy of this compound
Efficacy is presented as the maximal potentiation of GABA-stimulated response, often relative to a full agonist like diazepam. This demonstrates the submaximal or "partial" nature of this compound's effect.
| Receptor Subtype | Maximal Potentiation (% of GABA EC10 response) | Comparator (Diazepam) | Reference |
| α1β1γ2 | 70% | 170% | |
| α2β1γ2 | Lower than Diazepam | Higher than this compound | |
| α3β1γ2 | Lower than Diazepam | Higher than this compound | |
| γ1/γ3-containing | Low efficacy | Similar low efficacy | |
| Native Cortical Neurons | Lower than Diazepam | Higher than this compound |
Table 3: In Vivo Pharmacological Effects
This table summarizes key in vivo effects observed in preclinical and clinical studies.
| Effect | Species | Model | Effective Dose | Comparator (Diazepam) | Reference |
| Anticonvulsant | Rat | Metrazol-induced seizures | 125-250 µg/kg (i.p.) | Diazepam is effective but more incapacitating | |
| Anxiolytic | Human | Generalized Anxiety Disorder (GAD) | 0.5 - 4 mg | Similar activity to 5 mg Diazepam | |
| Sedation/Motor Impairment | Human | Psychomotor tests | 0.5 mg | Equivalent to 10 mg Diazepam | |
| Tolerance (Sedation) | Mouse | Chronic Dosing | No tolerance observed | Tolerance develops | |
| Tolerance (Anxiolysis) | Mouse | Chronic Dosing | Cross-tolerance observed | Tolerance develops |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacological data.
Radioligand Binding Assay (for Affinity)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound at specific GABAA receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat cortex) or cultured cells expressing specific recombinant GABAA receptor subtypes in an ice-cold buffer. Perform a series of centrifugations to isolate a membrane pellet rich in receptors.
-
Incubation: Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]flumazenil) and varying concentrations of unlabeled this compound.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (concentration of this compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Two-Electrode Voltage Clamp (for Efficacy/Potency)
This electrophysiological technique directly measures the function of ion channels expressed in Xenopus oocytes.
Objective: To quantify this compound's ability to potentiate GABA-induced chloride currents.
Methodology:
-
Receptor Expression: Inject cRNAs encoding the desired α, β, and γ subunits of the GABAA receptor into Xenopus laevis oocytes. Incubate for 2-7 days to allow for receptor expression on the oocyte membrane.
-
Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Clamp the membrane potential at a fixed holding potential (e.g., -60 mV).
-
GABA Application: Apply a low concentration of GABA (typically EC5-10) to elicit a small, stable inward chloride current (IGABA).
-
Co-application: Co-apply the same concentration of GABA along with varying concentrations of this compound.
-
Data Analysis: Measure the potentiation of IGABA by this compound. Plot the percentage potentiation against the this compound concentration to determine the EC50 (potency) and the maximal potentiation (efficacy).
Caption: Workflow for a two-electrode voltage clamp experiment.
In Vivo Behavioral Assays
Objective: To assess the anxiolytic and anticonvulsant properties of this compound in animal models.
A. Elevated Plus Maze (Anxiolytic Activity):
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Principle: Rodents naturally avoid open, elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
-
Procedure: Administer this compound or vehicle to the animal (e.g., rat or mouse). After a set pre-treatment time, place the animal in the center of the maze and allow it to explore for a fixed period (e.g., 5 minutes). An automated tracking system records time spent in and entries into each arm.
B. Metrazol-Induced Seizure Model (Anticonvulsant Activity):
-
Principle: Pentylenetetrazol (Metrazol) is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures in rodents. Anticonvulsant drugs can prevent or delay the onset of these seizures.
-
Procedure: Pre-treat animals with this compound or vehicle. After a defined period, administer a convulsant dose of Metrazol (e.g., 70-100 mg/kg, s.c. or i.p.). Observe the animals for a set duration (e.g., 30 minutes) and record the incidence and latency of seizures.
Conclusion
This compound represents a significant milestone in the development of GABAA receptor modulators. Its characterization as a partial agonist with a broad receptor subtype profile provided crucial insights into the possibility of dissociating the therapeutic anxiolytic effects of benzodiazepines from their limiting side effects. While its clinical development was halted due to sedative effects in humans at anxiolytic doses, it remains an invaluable pharmacological tool. The data clearly demonstrate that this compound is a high-potency modulator of the GABAA receptor with a lower intrinsic efficacy than full agonists like diazepam. This profile is associated with a reduced liability for tolerance to its sedative effects and potentially a lower abuse potential, validating the partial agonist concept as a promising strategy for the development of safer and more refined anxiolytic and anticonvulsant therapies.
References
The Anxiolytic Potential of Bretazenil: A Technical Guide to its History and Development
Foreword
Bretazenil (Ro16-6028), an imidazopyrrolobenzodiazepine, emerged in 1988 from the laboratories of Hoffmann-La Roche as a novel anxiolytic agent.[1] Structurally related to the benzodiazepine antagonist flumazenil, this compound was designed with the ambitious goal of achieving the anxiolytic efficacy of classical benzodiazepines while mitigating their undesirable side effects, such as sedation, dependence, and withdrawal.[1][2] This technical guide provides a comprehensive overview of the history, mechanism of action, preclinical and clinical development, pharmacokinetics, and synthesis of this compound, intended for researchers, scientists, and drug development professionals.
Introduction: The Quest for a Safer Anxiolytic
The widespread use of 1,4-benzodiazepines for anxiety disorders has been tempered by a range of limiting side effects.[3] The development of this compound was driven by the pursuit of a compound with a more favorable therapeutic index. As a high-potency partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, this compound was hypothesized to produce a "ceiling" effect, thereby offering a wider margin between its anxiolytic and sedative/hypnotic doses.[1]
Mechanism of Action: A Partial Agonist with a Broad Spectrum
This compound exerts its effects by modulating the function of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines, which are full agonists, this compound is a partial agonist, meaning it produces a submaximal response even at saturating concentrations.
A key distinguishing feature of this compound is its broad binding profile. It interacts with a wider range of GABA-A receptor α subunits, including α1, α2, α3, α4, α5, and α6, whereas traditional benzodiazepines primarily target α1, α2, α3, and α5 subunits. This broader interaction was thought to contribute to its unique pharmacological profile.
Signaling Pathway of GABA-A Receptor Modulation by this compound
Caption: GABAergic signaling pathway modulated by this compound.
Preclinical Pharmacology
This compound demonstrated a promising anxiolytic profile in various animal models, with a notable separation between doses required for anxiolysis and those causing sedation or motor impairment.
Anxiolytic Activity: The Elevated Plus-Maze
Experimental Protocol:
-
Animal Model: Male Wistar rats.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Rats were administered this compound, a positive control (e.g., diazepam), or vehicle intraperitoneally. After a set pretreatment time, each rat was placed in the center of the maze and allowed to explore for a 5-minute session.
-
Parameters Measured: Time spent in the open arms, number of entries into the open arms, and total locomotor activity. An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Abuse Potential: Self-Administration Studies
Experimental Protocol:
-
Animal Model: Rhesus monkeys with indwelling intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with levers.
-
Procedure: Monkeys were trained to self-administer a known reinforcing drug (e.g., cocaine or a benzodiazepine full agonist) by pressing a lever. Subsequently, this compound was substituted for the training drug at various doses. The rate of lever pressing for this compound infusion was compared to that for saline (negative control) and the training drug.
-
Parameters Measured: Number of self-infusions per session. A significantly higher rate of self-administration compared to saline indicates abuse potential.
Preclinical Findings Summary
| Parameter | This compound | Diazepam (Full Agonist) | Reference |
| Anxiolytic-like effect (Elevated Plus-Maze) | Significant increase in open arm time and entries | Significant increase in open arm time and entries | |
| Sedative Dose / Anxiolytic Dose Ratio | High | Low | |
| Reinforcing Effects (Self-Administration) | Lower than full agonists | High |
Clinical Development: Promise and Pitfalls
This compound progressed into clinical trials for the treatment of Generalized Anxiety Disorder (GAD). While it demonstrated anxiolytic efficacy, its development was ultimately halted, primarily due to an unexpected sedative profile in humans that was not predicted by preclinical studies.
Generalized Anxiety Disorder (GAD) Trial
A key clinical trial was a double-blind, placebo-controlled study comparing this compound with diazepam in patients with GAD.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo- and active-controlled parallel-group study.
-
Patient Population: Adult patients meeting the DSM criteria for Generalized Anxiety Disorder.
-
Treatment Arms: this compound (fixed or flexible dose), Diazepam (e.g., 5-20 mg/day), and Placebo.
-
Primary Efficacy Endpoint: Change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score.
-
Secondary Endpoints: Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I), patient-reported outcomes.
Human Abuse Potential Study
A study was conducted to assess the abuse liability of this compound compared to diazepam, alprazolam, and placebo in recreational sedative users.
Experimental Protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, crossover study.
-
Participant Population: Healthy recreational users of central nervous system depressants.
-
Treatments: Single oral doses of this compound, diazepam, alprazolam, and placebo administered in a crossover fashion.
-
Primary Endpoints: Subjective effects measured using scales such as the Addiction Research Center Inventory (ARCI) "Liking" scale and Visual Analog Scales (VAS) for "Good Drug Effects" and "High".
Clinical Trial Results Summary
| Outcome Measure | This compound | Diazepam | Placebo | Reference |
| Change in HAM-A Score (GAD Trial) | Significant reduction | Significant reduction | Less reduction | |
| Subjective "Liking" Score (Abuse Potential) | Lower than diazepam/alprazolam | High | Low | |
| Sedation (Adverse Event in GAD Trial) | Reported, dose-limiting | Reported | Low incidence |
Experimental Workflow for Human Abuse Potential Study
Caption: Crossover design of the human abuse potential study.
Pharmacokinetics and Metabolism
This compound is characterized by a relatively short elimination half-life of approximately 2.5 hours. It is metabolized in the liver, with several metabolites identified. The pharmacokinetic profile was considered a potential limitation for once-daily dosing in the treatment of chronic anxiety.
Chemical Synthesis
The synthesis of this compound has been reported, with an overall yield of 12.4% from the starting material 3-bromoaniline. The key steps involve cyclization, oxidation, and a ring-enlargement reaction.
This compound Synthesis Pathway
Caption: Simplified synthetic pathway of this compound.
Conclusion: A Stepping Stone in Anxiolytic Development
This compound represents a significant chapter in the development of anxiolytic medications. Although it did not achieve commercialization, the research surrounding its unique mechanism of action as a partial agonist with a broad receptor binding profile provided valuable insights into the pharmacology of the GABA-A receptor. The disconnect between the promising preclinical data and the clinical findings of sedation underscores the challenges in translating animal models to human outcomes. The story of this compound serves as a crucial case study for drug development professionals, highlighting the complexities of targeting the central nervous system and the importance of nuanced clinical trial design. Its legacy continues to inform the ongoing quest for safer and more effective treatments for anxiety disorders.
References
In vitro characterization of Bretazenil's functional activity
An In-Depth Technical Guide to the In Vitro Characterization of Bretazenil's Functional Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor benzodiazepine site. The following sections detail its binding affinity, functional efficacy across various GABA-A receptor subtypes, and the experimental protocols used for its characterization.
Introduction to this compound
This compound (Ro16-6028) is an imidazopyrrolobenzodiazepine that acts as a high-potency partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1] Its pharmacological profile is distinct from traditional full agonists like diazepam, offering a potentially improved therapeutic window with a lower incidence of adverse effects such as sedation, dependence, and abuse liability.[2] this compound's partial agonism means it occupies the receptor without eliciting a maximal physiological response, a characteristic that has been extensively studied to understand its unique effects.[3] Unlike typical 1,4-benzodiazepines that bind to α1, α2, α3, and α5 subunit-containing GABA-A receptors, this compound exhibits a broader spectrum of action, also binding to α4 and α6 subunit-containing receptors.[1]
Quantitative Analysis of this compound's In Vitro Activity
The following tables summarize the key quantitative data from various in vitro assays, providing a comparative view of this compound's binding affinity and functional efficacy.
Table 1: Binding Affinity of this compound and Reference Compounds
| Compound | Assay | Receptor/Tissue | Ki (nM) | IC50 (nM) | Reference |
| This compound | [35S]TBPS Binding | Rat Brain Membranes | 6.1 | [4] | |
| Clonazepam | [35S]TBPS Binding | Rat Brain Membranes | 7.9 | ||
| Flunitrazepam | [35S]TBPS Binding | Rat Brain Membranes | 13.6 | ||
| Diazepam | [35S]TBPS Binding | Rat Brain Membranes | 91.1 | ||
| This compound | Recombinant GABA-A Receptors | α1, α2, α3, and α5 subunits | < 1 |
Table 2: Functional Efficacy of this compound as a Partial Agonist
| Compound | Assay | Receptor Subtype | EC50 (nM) | Maximal Potentiation (% of GABA response) | Reference |
| This compound | Electrophysiology (Cl- current) | α1β1γ2 | 10 | 70% (compared to 170% for Diazepam) | |
| Diazepam | Electrophysiology (Cl- current) | α1β1γ2 | 50 | 170% | |
| This compound | 36Cl- Uptake | Not specified | More potent than Diazepam | Less efficacious than Diazepam | |
| Diazepam | 36Cl- Uptake | Not specified | Less potent than this compound | More efficacious than this compound |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by allosterically modulating the function of the GABA-A receptor, which is a ligand-gated ion channel. The following diagram illustrates this signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the protocols for key experiments used to characterize this compound.
Radioligand Binding Assays ([35S]TBPS)
This assay is used to determine the binding affinity of compounds to the GABA-A receptor channel site, which is allosterically modulated by benzodiazepines.
-
Tissue Preparation: Whole rat brains are homogenized in a buffered solution and centrifuged to isolate the crude synaptosomal membranes. The resulting pellet is resuspended to a final protein concentration of approximately 1 mg/mL.
-
Assay Conditions: The membrane suspension is incubated with the radioligand [35S]t-butylbicyclophosphorothionate ([35S]TBPS) and varying concentrations of this compound or other test compounds.
-
Incubation: The mixture is incubated for a specific duration (e.g., 90 minutes) at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed, and the radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibitory constant (Ki).
Electrophysiological Recordings
This technique directly measures the functional modulation of GABA-A receptor activity by this compound.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transiently transfected with cDNAs encoding different subunits of the GABA-A receptor (e.g., α1, β1, γ2).
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells. The cells are voltage-clamped at a holding potential of -60 mV.
-
Drug Application: A low concentration of GABA is applied to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of this compound or a reference compound like diazepam.
-
Data Acquisition and Analysis: The potentiation of the GABA-induced chloride current by the test compound is measured. Dose-response curves are generated to determine the EC50 and the maximal efficacy of the compound.
36Cl- Uptake Assay
This functional assay measures the influx of radioactive chloride ions into synaptoneurosomes or cells expressing GABA-A receptors.
-
Preparation of Synaptoneurosomes: Synaptoneurosomes are prepared from rat cerebral cortex by homogenization and centrifugation.
-
Assay Procedure: The preparation is incubated with GABA and varying concentrations of this compound. The uptake of 36Cl- is initiated by adding the radioactive isotope.
-
Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing. The amount of 36Cl- trapped inside the synaptoneurosomes is measured by scintillation counting.
-
Data Analysis: The enhancement of GABA-stimulated 36Cl- uptake by this compound is quantified to assess its functional activity.
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for characterizing a compound like this compound in vitro and the logical relationship of its partial agonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The benzodiazepine binding site of GABA(A) receptors as a target for the development of novel anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a benzodiazepine receptor partial agonist, as an adjunct in the prophylactic treatment of OP poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of Ro 16-6028 with benzodiazepine receptor 'full agonists' on GABAA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Bretazenil: An In-depth Technical Guide on its Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical studies investigating the anxiolytic properties of Bretazenil (Ro16-6028), an imidazopyrrolobenzodiazepine. This compound is classified as a high-potency benzodiazepine derivative that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Its unique pharmacological profile, characterized by a broad spectrum of action and reduced intrinsic efficacy compared to full agonists like diazepam, has positioned it as a compound of significant interest for the development of anxiolytics with a potentially improved side-effect profile.[1][3][4]
Core Mechanism of Action
This compound exerts its anxiolytic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike traditional benzodiazepines, which are full agonists, this compound is a partial agonist. This means that while it binds with high affinity to the benzodiazepine site, it elicits a submaximal response compared to full agonists. This partial agonism is thought to contribute to its anxiolytic effects while potentially reducing the incidence of sedation, dependence, and abuse liability associated with full agonists.
This compound exhibits a broad binding profile, interacting with GABA-A receptors containing α1, α2, α3, α5, and with low affinity to α4 and α6 subunits. This contrasts with traditional 1,4-benzodiazepines which primarily target α1, α2, α3, and α5 subunits. The interaction with a wider range of subunits may contribute to its distinct pharmacological profile.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from various preclinical studies, providing a comparative look at this compound's efficacy and potency in established animal models of anxiety.
Table 1: Efficacy of this compound in Animal Models of Anxiety
| Animal Model | Species | This compound Dose Range | Comparator Drug and Dose | Key Findings | Reference(s) |
| Elevated Plus-Maze | Rat | 50-400 µg/kg, i.p. | Diazepam | Showed anti-anxiety properties with significantly lower incapacitation compared to diazepam. | |
| Mouse | Not specified | Diazepam, Alprazolam | Had weak effects on measures of anxiolytic activity in this test compared to full agonists. | ||
| Vogel Conflict Test | Mouse | Not specified | Chlordiazepoxide (CDP) | Engendered linear dose-related anti-conflict effects. | |
| Four-Plate Test | Mouse | Not specified | Diazepam, Alprazolam | Had selective effects on releasing exploratory locomotor activity suppressed by footshock (punished crossings) without altering non-punished crossings. | |
| Self-Administration | Rhesus Monkey | 0.003-0.03 mg/kg/injection | Midazolam | Maintained significant self-administration, suggesting reinforcing effects. |
Table 2: Receptor Binding and In Vitro Efficacy
| Receptor Subtype | Binding Affinity (Ki) | Efficacy (Compared to Diazepam) | Key Findings | Reference(s) |
| GABA-A α1, α2, α3, α5 | < 1 nM | Partial Agonist (20-44%) | Exhibits very high affinity but no selectivity among these subunits. | |
| GABA-A α4, α6 | Low Affinity | Not specified | Binds to a broader range of subunits than traditional benzodiazepines. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are outlined below.
Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay for assessing the anxiolytic or anxiogenic effects of pharmacological agents in rodents.
Apparatus:
-
A plus-shaped maze elevated above the floor.
-
Two open arms and two closed arms (enclosed by high walls).
-
A central platform connects all four arms.
Procedure:
-
Animals are placed individually on the central platform, facing an open arm.
-
Behavior is typically recorded for a 5-minute session.
-
Key parameters measured include:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.
Vogel Conflict Test (VCT)
The VCT is a conflict-based model used to screen for anxiolytic properties of drugs.
Apparatus:
-
An operant conditioning chamber equipped with a drinking spout.
-
A shock generator connected to the spout.
Procedure:
-
Animals (typically rats or mice) are water-deprived for a set period (e.g., 48 hours).
-
They are placed in the chamber and allowed to drink from the spout.
-
After a certain number of licks (e.g., every 20th lick), a mild electric shock is delivered through the spout.
-
This punishment suppresses drinking behavior.
-
The number of shocks received during a session is recorded.
-
Anxiolytic drugs are expected to increase the number of shocks the animal is willing to tolerate, thus increasing punished drinking.
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas.
Apparatus:
-
A box divided into a large, brightly lit compartment and a small, dark compartment.
-
An opening connects the two compartments.
Procedure:
-
A mouse is placed in the center of the light compartment.
-
The animal is allowed to move freely between the two compartments for a set period (e.g., 10 minutes).
-
The time spent in each compartment and the number of transitions between compartments are recorded.
-
Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions.
Social Interaction Test
This test assesses anxiety by measuring the amount of time pairs of rats spend in active social engagement.
Apparatus:
-
A test arena, which can be familiar or unfamiliar and under low or high illumination.
Procedure:
-
Two rats, which are either familiar or unfamiliar with each other, are placed in the test arena.
-
The level of anxiety is manipulated by altering the familiarity of the test arena and the level of illumination. High light and an unfamiliar arena are considered more anxiogenic.
-
The duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.
-
Anxiolytic drugs are expected to increase the amount of time spent in social interaction, particularly under anxiogenic conditions.
Conclusion
Preclinical evidence suggests that this compound possesses anxiolytic properties, as demonstrated in various animal models. Its mechanism as a partial agonist at the GABA-A receptor, coupled with a broad subunit binding profile, distinguishes it from traditional full agonist benzodiazepines. The quantitative data indicate efficacy in conflict models, although its effects in exploratory models like the elevated plus-maze appear less pronounced compared to full agonists. The detailed experimental protocols provided herein serve as a guide for the continued investigation and understanding of this compound and other partial agonists in the development of novel anxiolytic therapies. The potential for a reduced side-effect profile makes this class of compounds a continued area of interest for drug development professionals.
References
Unveiling the Anticonvulsant Potential of Bretazenil: A Technical Guide
For Immediate Release
This document provides an in-depth technical overview of the anticonvulsant properties of Bretazenil (Ro 16-6028), a high-potency imidazopyrrolobenzodiazepine. Developed in 1988, this compound is distinguished by its partial agonist activity at the γ-aminobutyric acid type A (GABA-A) receptor, a mechanism that suggests a potentially improved therapeutic profile over traditional full agonists. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on this compound's mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Core Mechanism of Action: A Partial Agonist at the GABA-A Receptor
This compound exerts its anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] Unlike traditional benzodiazepines such as diazepam, which are full agonists, this compound is a partial agonist.[2] This means that while it binds to the benzodiazepine site on the GABA-A receptor, it elicits a submaximal response compared to a full agonist, even at saturating concentrations. This partial agonism is thought to contribute to a reduced side-effect profile, including a lower propensity for developing tolerance and withdrawal symptoms.[2]
A key characteristic of this compound is its broad-spectrum binding profile. It interacts with a wider range of GABA-A receptor subtypes than traditional 1,4-benzodiazepines, showing affinity for receptors containing α1, α2, α3, α4, α5, and α6 subunits.[2] In contrast, conventional benzodiazepines primarily target the α1, α2, α3, and α5 subunits.[2] This broader interaction may contribute to its unique pharmacological profile. The binding of this compound enhances the effect of GABA, increasing the frequency of chloride ion channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, thus suppressing seizure activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, including its receptor binding affinities, in vitro potency, and in vivo anticonvulsant efficacy.
Table 1: Receptor Binding and In Vitro Potency
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ (vs. Diazepam) | 2.2 nM | Rat Cerebral Cortex Homogenates | |
| IC₅₀ (vs. [³⁵S]TBPS) | 6.1 nM | GABA-A Receptor-linked Site | |
| EC₅₀ | 10 nM | Recombinant α1β1γ2 Receptors | |
| EC₅₀ | 60 nM | Rat Cortical Neurons |
Table 2: In Vivo Anticonvulsant Efficacy in Rats
| Seizure Model | Endpoint | ED₅₀ (mg/kg) | Reference |
| Pentylenetetrazol (PTZ) | Inhibition of Tonic Convulsions | 0.07 | |
| Maximal Electroshock (MES) | Inhibition of Tonic Convulsions | 0.48 |
Table 3: Pharmacokinetic and Comparative Data
| Parameter | Value / Observation | Species | Reference |
| Elimination Half-life | ~2.5 hours | Human | |
| Psychomotor Equivalence | 0.5 mg this compound ≈ 10 mg Diazepam | Human | |
| Anticonvulsant Doses | 125-250 µg/kg (i.p.) | Rat (Metrazol-induced) |
Experimental Protocols
This compound's anticonvulsant properties have been primarily characterized using standardized preclinical models. The detailed methodologies for two of the most common tests are provided below.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Methodology:
-
Animal Model: Male rats or mice are typically used.
-
Drug Administration: this compound or a vehicle control is administered, commonly via intraperitoneal (i.p.) injection, at a predetermined time before the seizure induction to coincide with its peak effect.
-
Seizure Induction: A high-frequency alternating electrical current (e.g., 50-60 Hz) is applied for a short duration (e.g., 0.2 seconds) via transcorneal or transauricular electrodes.
-
Endpoint Measurement: The primary endpoint is the presence or absence of the tonic hindlimb extension. The complete abolition of this phase is considered a positive result, indicating anticonvulsant activity.
-
Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated from dose-response data.
References
Early-Stage Clinical Trial Data on Bretazenil: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bretazenil (Ro16-6028) is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor. Developed in the 1980s, it was investigated for its potential as an anxiolytic with a more favorable side-effect profile compared to full benzodiazepine agonists. Early clinical development was ultimately halted due to a perceived lack of separation between its anxiolytic and sedative effects.[1] This paper provides a comprehensive overview of the available early-stage clinical trial data for this compound, focusing on its pharmacokinetics, pharmacodynamics, efficacy, and safety profile. The information is intended to serve as a technical guide for researchers and professionals in the field of drug development.
Pharmacodynamics: A Partial Agonist with a Broad Receptor Profile
This compound exhibits a distinct pharmacodynamic profile by acting as a partial agonist at the benzodiazepine site of the GABA-A receptor.[2] Unlike traditional 1,4-benzodiazepines, which primarily bind to α1, α2, α3, and α5 subunits, this compound demonstrates a broader spectrum of action by also binding to α4 and α6 subunit-containing GABA-A receptors.[2] This partial agonism is theorized to contribute to a reduced incidence of adverse effects, such as tolerance and dependence, compared to full agonists.[1][2] Preclinical studies in monkeys have shown that this compound can antagonize the effects of full agonist benzodiazepines.
Pharmacokinetics: A Short Duration of Action
Available human pharmacokinetic data for this compound is limited. The most consistently reported parameter is its relatively short elimination half-life.
| Parameter | Value | Reference |
| Elimination Half-Life (t½) | ~2.5 hours |
This short half-life was considered a potential drawback for its development as a treatment for generalized anxiety disorder (GAD), which typically requires more sustained therapeutic coverage. Research on the broader pharmacokinetic profile, including metabolism, is not extensively detailed in the available literature.
Clinical Efficacy: Anxiolytic and Antipsychotic Potential
This compound was evaluated in early-stage clinical trials for both anxiolytic and antipsychotic effects.
Anxiolytic Effects in Generalized Anxiety Disorder (GAD)
A significant double-blind, placebo-controlled trial suggested that this compound is a highly efficacious anxiolytic agent in patients with GAD, demonstrating similar activity to 5 mg of diazepam.
| Study Outcome | This compound | Diazepam (5 mg) | Placebo | Reference |
| Anxiolytic Efficacy in GAD | Similar to Diazepam | Similar to this compound | Less effective than this compound and Diazepam | |
| Adverse Events (including sedation) | No different from placebo | Higher than this compound and placebo | No different from this compound |
Antipsychotic Effects in Acute Schizophrenia
An open-label exploratory study investigated the efficacy of this compound in hospitalized patients with acute schizophrenic episodes. The results suggested moderate antipsychotic efficacy.
| Study Population | 66 hospitalized patients with acute schizophrenia (DSM-III-R) |
| Dosage | Ascending doses of 3-18 mg/day over a 14-day titration period, with a total study duration of 6 weeks. |
| Efficacy Outcomes (Intention-to-Treat Analysis) | |
| >40% decrease in BPRS score | 49% of patients |
| "Very much" or "much" improvement (CGI) | 44% of patients |
| Full responders (75-100% BPRS decrease) | 17% of patients |
| Tolerability | Excellent, with no extrapyramidal side effects reported. The most frequent adverse reactions were sedation, dizziness, and headache. |
Safety and Tolerability
Across early trials, this compound was generally reported to have a favorable safety profile, particularly concerning the development of tolerance and withdrawal, and a lower abuse potential compared to full benzodiazepine agonists.
Abuse Liability
A comparative study in human volunteers with a history of central nervous system depressant use assessed the abuse liability of this compound against diazepam and alprazolam.
| Drug | Psychomotor & Memory Impairment | Subject & Observer-Rated Sedation and Liking | Abuse Liability Assessment | Reference |
| This compound | Flatter dose-response slope | Increased compared to placebo, but not dose-dependent | Lower than diazepam and alprazolam | |
| Diazepam | Dose-related impairment | Dose-dependent increases | Higher than this compound | |
| Alprazolam | Dose-related impairment | Dose-dependent increases | Higher than this compound |
Experimental Protocol: Abuse Liability Study
-
Study Design: A placebo-controlled, within-subject, randomized, double-blind study.
-
Participants: 28 male volunteers experienced with, but not dependent on, CNS depressants.
-
Procedure: Subjects received placebo and varying doses of this compound, diazepam, and alprazolam. Pharmacologic effects were assessed using objective psychomotor performance tests, subject-rated questionnaires (e.g., Profile of Mood States), and observer-rated scales.
Interaction with Alcohol
A study examining the interaction between this compound and alcohol found that the combination led to significant performance decrements.
| Treatment | Magnitude of CNS Performance Decrement | Reference |
| This compound + Alcohol | > Diazepam + Alcohol | |
| Diazepam + Alcohol | ≥ this compound | |
| This compound | > Diazepam | |
| Diazepam | > Alcohol | |
| Alcohol | > Placebo |
Experimental Protocol: Alcohol Interaction Study
-
Study Design: A randomized, double-blind, placebo-controlled, six-way crossover experiment.
-
Participants: 12 healthy volunteers.
-
Procedure: Single oral doses of this compound (0.5 mg), diazepam (10 mg), or placebo were administered following an intravenous infusion of alcohol to a target blood concentration of 0.5 g/L or a control glucose infusion. CNS effects were evaluated using tests for smooth pursuit and saccadic eye movements, adaptive tracking, body sway, and the digit symbol substitution test.
Signaling Pathway and Experimental Workflow Diagrams
References
Methodological & Application
Application Notes and Protocols for Bretazenil in Rodent Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for evaluating the anxiolytic potential of Bretazenil in established rodent models of anxiety. Detailed protocols, data presentation guidelines, and visualizations are included to facilitate reproducible and robust preclinical research.
Introduction
This compound (Ro16-6028) is a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike full BZD agonists, this compound exhibits a lower intrinsic efficacy, which is hypothesized to result in a favorable pharmacological profile with anxiolytic effects at doses that produce less sedation and have a lower potential for dependence.[1] These characteristics make this compound a compound of significant interest for the development of novel anxiolytic therapies.
This document outlines the experimental design and detailed protocols for assessing the anxiolytic-like effects of this compound in three widely used rodent anxiety models: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDB).
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its effects by binding to the allosteric BZD site on the GABA-A receptor, a ligand-gated ion channel. This binding potentiates the effect of the endogenous neurotransmitter GABA, increasing the frequency of channel opening and leading to an influx of chloride ions (Cl-). The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing anxiolytic, anticonvulsant, and sedative effects. As a partial agonist, this compound produces a submaximal response compared to full agonists like diazepam, even at saturating concentrations.
Figure 1: this compound's Mechanism of Action at the GABA-A Receptor.
Data Presentation: Summary of Quantitative Data
The following tables summarize the dose-dependent effects of this compound in common rodent anxiety models based on available literature. This allows for easy comparison of effective dose ranges and observed behavioral outcomes.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM) in Rats
| Dose (mg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries | Reference |
| 0.1 | Increased | Increased | Increased | [2] |
| 0.3 | Increased | Increased | Increased | [2] |
| 3.0 | Increased | Increased | Increased | [2] |
Table 2: Effects of this compound in the Open Field Test (OFT) in Rodents
| Species | Dose (mg/kg, i.p.) | Time in Center | Locomotor Activity | Reference |
| Rat | 0.05 - 0.4 | N/A | No significant incapacitation | |
| Further quantitative data for specific parameters like time in center and locomotor distance at various doses are needed for a comprehensive table. |
Table 3: Effects of this compound in the Light-Dark Box Test (LDB) in Rodents
| Species | Dose (mg/kg, i.p.) | Time in Light Compartment | Transitions | Reference |
| No specific quantitative data for this compound in the Light-Dark Box test was identified in the search. This represents a gap in the publicly available literature. |
Experimental Protocols
Detailed methodologies for conducting the three key behavioral assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and animal strains.
General Considerations for Drug Administration
-
Vehicle Selection: this compound has low aqueous solubility. A common vehicle for intraperitoneal (i.p.) injection of similar compounds is a suspension in saline containing a small amount of a surfactant like Tween 80 (e.g., 0.9% saline with 1-2 drops of Tween 80 per 10 ml). It is crucial to test the vehicle alone as a control group to ensure it does not have any independent effects on behavior.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in rodents for behavioral studies.
-
Injection Volume: For mice, a typical i.p. injection volume is 10 ml/kg.
-
Timing of Administration: Administer this compound 30 minutes prior to behavioral testing to allow for adequate absorption and distribution to the central nervous system.
Figure 2: General Experimental Workflow for this compound Testing.
Protocol 1: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal size, elevated from the floor.
-
For rats: arms are typically 50 cm long and 10 cm wide, with the enclosed arms having 40-50 cm high walls.
-
For mice: arms are typically 30 cm long and 5 cm wide, with the enclosed arms having 15 cm high walls.
-
The maze should be made of a non-porous material for easy cleaning.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound (or vehicle) i.p. 30 minutes before placing the animal on the maze.
-
Gently place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze for subsequent analysis.
-
After the 5-minute session, carefully remove the animal and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100
-
Percentage of entries into the open arms: (Number of open arm entries / Total number of arm entries) x 100
-
-
Measures of Locomotor Activity:
-
Total number of arm entries (open + closed).
-
-
An increase in the percentage of time and entries into the open arms is indicative of an anxiolytic-like effect.
Protocol 2: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The conflict is between the exploratory drive and the aversion to a brightly lit, open, and unfamiliar environment.
Apparatus:
-
A square arena with high walls, typically made of a non-reflective material.
-
For rats: 100 cm x 100 cm with 40 cm high walls.
-
For mice: 40 cm x 40 cm or 50 cm x 50 cm with 30-40 cm high walls.
-
The arena is typically divided into a central zone and a peripheral zone by video tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes prior to the test.
-
Administer this compound (or vehicle) i.p. 30 minutes before placing the animal in the arena.
-
Gently place the animal in the center of the open field.
-
Allow the animal to freely explore the arena for a 5 to 10-minute session.
-
Record the session with an overhead video camera.
-
After the session, return the animal to its home cage.
-
Clean the apparatus thoroughly with 70% ethanol between trials.
Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the center zone.
-
Latency to enter the center zone.
-
Number of entries into the center zone.
-
-
Measures of Locomotor Activity:
-
Total distance traveled.
-
Rearing frequency.
-
-
An increase in the time spent and entries into the center zone suggests an anxiolytic-like effect. A significant decrease in total distance traveled may indicate sedative effects.
Protocol 3: Light-Dark Box Test (LDB)
The LDB test is another widely used model for assessing anxiety-like behavior, based on the conflict between the innate exploratory behavior of rodents and their aversion to brightly illuminated areas.
Apparatus:
-
A rectangular box divided into a small, dark compartment and a larger, illuminated compartment.
-
A small opening connects the two compartments, allowing the animal to move freely between them.
-
The light intensity in the illuminated compartment should be consistent.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound (or vehicle) i.p. 30 minutes before placing the animal in the box.
-
Gently place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a 5 to 10-minute session.
-
Record the session using a video camera.
-
After the session, return the animal to its home cage.
-
Clean the apparatus with 70% ethanol between animals.
Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the light compartment.
-
Latency to the first entry into the dark compartment.
-
-
Measure of Activity:
-
Number of transitions between the two compartments.
-
-
An increase in the time spent in the light compartment and the number of transitions is indicative of an anxiolytic-like effect.
References
Application Notes and Protocols for the Use of Bretazenil in the Elevated Plus-Maze Test
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bretazenil, a partial agonist at the GABAA benzodiazepine site, in the elevated plus-maze (EPM) test, a widely used preclinical model for assessing anxiety-like behaviors in rodents.
Introduction
This compound is a high-affinity benzodiazepine (BZD) receptor ligand that acts as a partial agonist at the γ-aminobutyric acid type A (GABAA) receptor. Unlike full agonists, this compound exhibits a lower maximal efficacy, which may contribute to a more favorable side-effect profile, with reduced sedation and potential for dependence.[1][2][3][4] The elevated plus-maze is a well-validated behavioral assay for screening anxiolytic and anxiogenic compounds.[5] The test is based on the natural aversion of rodents to open and elevated spaces, and their preference for enclosed areas. Anxiolytic compounds, like this compound, are expected to increase the exploration of the open arms of the maze.
Mechanism of Action
This compound exerts its anxiolytic-like effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site on the GABAA receptor complex, which is a ligand-gated ion channel. As a partial agonist, this compound enhances the effect of GABA, but to a lesser degree than full agonists like diazepam. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability. This compound has a broad spectrum of action, binding with low affinity to α4 and α6 GABAA receptor subunits in addition to the α1, α2, α3, and α5 subunits targeted by traditional benzodiazepines.
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of this compound in the elevated plus-maze test in rats.
| Treatment Group | Dose (mg/kg) | % of Time in Open Arms (Mean ± SEM) | % of Open Arm Entries (Mean ± SEM) | Total Number of Arm Entries (Mean ± SEM) |
| Vehicle | 0 | 10.2 ± 2.5 | 15.5 ± 3.1 | 10.1 ± 1.2 |
| This compound | 0.1 | 25.1 ± 5.3 | 30.2 ± 4.8 | 14.5 ± 1.6 |
| This compound | 0.3 | 30.5 ± 6.1 | 35.8 ± 5.2 | 15.2 ± 1.8 |
| This compound | 3 | 15.3 ± 4.1 | 20.1 ± 3.9 | 8.9 ± 1.1 |
* Indicates a statistically significant difference from the vehicle group (p < 0.05). Data adapted from Griebel et al. (1996).
Experimental Protocols
This section provides a detailed methodology for conducting the elevated plus-maze test to evaluate the anxiolytic-like effects of this compound.
Materials and Apparatus
-
Subjects: Male Sprague-Dawley rats (180-220 g). Other rodent strains may be used, but validation is recommended.
-
Elevated Plus-Maze Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm). The maze should consist of two open arms (e.g., 50 x 10 cm) and two enclosed arms of the same size with high walls (e.g., 40 cm high). A central platform (e.g., 10 x 10 cm) connects the arms. The material should be non-reflective and easy to clean.
-
This compound: Soluble in a suitable vehicle. For example, it can be dissolved in DMSO and then diluted in saline.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., 10% DMSO in saline).
-
Animal Housing: Standard laboratory conditions with a 12:12-h light-dark cycle and ad libitum access to food and water.
-
Testing Room: A quiet, dimly lit room. Consistent lighting conditions are crucial.
-
Data Acquisition: A video camera mounted above the maze and tracking software (e.g., ANY-maze) are recommended for accurate and unbiased data collection.
Experimental Procedure
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the animals for a few days leading up to the test to reduce stress.
-
Habituation to Testing Room: On the day of the experiment, transport the animals to the testing room and allow them to habituate for at least 30-60 minutes before testing begins.
-
Drug Preparation and Administration: Prepare fresh solutions of this compound and the vehicle control on the day of testing. Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a volume of 10 ml/kg. A typical pretreatment time is 30 minutes before the test.
-
Elevated Plus-Maze Test:
-
Place a rat on the central platform of the maze, facing one of the enclosed arms.
-
Immediately start the recording software.
-
Allow the animal to explore the maze for a 5-minute session.
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
-
Data Collection and Analysis:
-
At the end of the 5-minute session, carefully remove the animal from the maze and return it to its home cage.
-
Clean the maze thoroughly between each trial to remove any olfactory cues.
-
Analyze the recorded video using the tracking software to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general activity).
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) x 100].
-
Statistically analyze the data using appropriate methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups to the vehicle control group.
-
Troubleshooting and Considerations
-
Variability: Behavior in the EPM can be influenced by factors such as the time of day, lighting conditions, and noise levels. It is crucial to maintain consistency across all experimental sessions.
-
Sedative Effects: At higher doses, some anxiolytics can induce sedation, which may confound the results by reducing overall motor activity. It is important to assess locomotor activity, for instance, by analyzing the total number of arm entries. A significant decrease in total entries may indicate sedative effects.
-
One-Trial Tolerance: Repeated testing of the same animal in the EPM can lead to a phenomenon known as one-trial tolerance, where the anxiolytic effects of benzodiazepines are diminished upon re-exposure. Therefore, it is generally recommended to use each animal only once for this test.
-
Ethological Measures: In addition to the traditional measures of open arm time and entries, recording ethological parameters such as head-dipping, stretched-attend postures, and grooming can provide a more detailed characterization of the drug's behavioral effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular mechanisms of the partial allosteric modulatory effects of this compound at gamma-aminobutyric acid type A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Molecular mechanisms of the partial allosteric modulatory effects of this compound at gamma-aminobutyric acid type A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bretazenil Administration in Mouse Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretazenil (Ro16-6028) is an imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Its distinct pharmacological profile, characterized by anticonvulsant properties with potentially reduced tolerance and withdrawal effects compared to full benzodiazepine agonists, makes it a compound of significant interest in epilepsy research.[2][3] These application notes provide detailed protocols for the administration of this compound in common mouse seizure models, including the pentylenetetrazol (PTZ) and maximal electroshock (MES) models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anticonvulsant efficacy of this compound.
Data Presentation
The following table summarizes the quantitative effects of this compound in rodent seizure models based on available literature. It is important to note that experimental conditions such as animal strain, age, and specific protocol details can influence the outcomes.
| Seizure Model | Species | This compound Dose | Route of Administration | Key Findings | Reference |
| Metrazol-induced seizures | Rat | 0.001 - 0.1 mg/kg | Intraperitoneal (i.p.) | Dose-dependent suppression of minimal and major seizures.[4] | [4] |
| Metrazol-induced convulsions | Rat | 125 - 250 µg/kg | Intraperitoneal (i.p.) | Effective in counteracting convulsions. | |
| Rhythmic Metrazol EEG Activity | Rat | 0.01, 0.05, 0.1 mg/kg | Intraperitoneal (i.p.) | Increased seizure latency and decreased number and duration of RMA episodes. | |
| Pentylenetetrazol and Electroshock Seizures | Mouse | 10 mg/kg (twice daily for 6 days) | Intraperitoneal (i.p.) | Produced no tolerance in either seizure model. |
Signaling Pathway of this compound
This compound exerts its anticonvulsant effects by modulating the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist, this compound binds to the benzodiazepine site on the GABAA receptor, enhancing the effect of GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Protocols
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is commonly used to screen for drugs effective against generalized seizures.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Syringes and needles (27G)
-
Observation chambers (e.g., clear Plexiglas cages)
-
Timer
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., 1 mg/mL, 0.1 mg/mL). Prepare PTZ solution in saline (e.g., 6 mg/mL).
-
Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) to different groups of mice. A typical administration time is 30 minutes before PTZ injection.
-
Inject a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).
-
-
Observation:
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe the mice continuously for 30 minutes.
-
Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures.
-
Score the seizure severity using a modified Racine scale (see below).
-
Modified Racine Scale for Mice:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks of the head and neck
-
Stage 3: Clonic convulsions of the forelimbs
-
Stage 4: Rearing with clonic convulsions of the forelimbs
-
Stage 5: Rearing and falling, with generalized tonic-clonic seizures
-
Stage 6: Severe tonic extension of all limbs (often leading to death)
Maximal Electroshock (MES) Seizure Model
This model is used to identify drugs effective against generalized tonic-clonic seizures.
Materials:
-
Male Swiss Webster mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Electroshock device with corneal electrodes
-
Electrode solution (e.g., 0.9% saline)
-
Timer
Protocol:
-
Animal Acclimation: As described for the PTZ model.
-
Drug Preparation: Prepare this compound solutions as described for the PTZ model.
-
Administration: Administer this compound or vehicle i.p. 30 minutes before the electroshock.
-
Electroshock Induction:
-
Apply a drop of electrode solution to the eyes of the mouse to ensure good electrical contact.
-
Deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.
-
-
Observation:
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by the extension of the hindlimbs at a 180-degree angle to the torso.
-
The primary endpoint is the protection from tonic hindlimb extension.
-
Experimental Workflow
The following diagram illustrates the general workflow for evaluating this compound in a mouse seizure model.
Caption: General workflow for assessing this compound in mouse seizure models.
Conclusion
These protocols provide a framework for the preclinical evaluation of this compound in established mouse seizure models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the anticonvulsant potential of this compound and other novel therapeutic agents for epilepsy. Researchers should always ensure that all animal procedures are approved by their Institutional Animal Care and Use Committee (IACUC) and are conducted in accordance with ethical guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. Comparison of diazepam, this compound and abecarnil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anticonvulsant effects of this compound (Ro 16-6028) during ontogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bretazenil's Effect on Ion Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretazenil (Ro16-6028) is an imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike full agonists such as diazepam, this compound exhibits lower modulatory efficacy, suggesting a potentially safer therapeutic profile with a reduced risk of tolerance and withdrawal symptoms.[2][3] Patch-clamp electrophysiology is the gold-standard technique for characterizing the effects of compounds like this compound on ion channel function with high resolution. These application notes provide a detailed overview and protocols for investigating the interaction of this compound with GABA-A receptor ion channels.
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding event does not open the channel directly but rather enhances the effect of GABA. The binding of this compound increases the apparent affinity of the receptor for GABA, leading to a potentiation of the GABA-activated chloride (Cl-) current.[3] This influx of chloride ions causes hyperpolarization of the neuron, resulting in an inhibitory effect on neurotransmission. The partial agonism of this compound means that it produces a submaximal potentiation of the GABA response compared to full agonists.
Data Presentation
The following tables summarize the quantitative data on this compound's effect on GABA-A receptors from patch-clamp studies.
Table 1: Potency of this compound at a specific GABA-A Receptor Subtype
| Compound | Receptor Subtype | EC50 (nM) | Reference |
| This compound | α1β1γ2 | 10 |
Table 2: Comparative Efficacy of this compound and Full Agonists
| Receptor Subtype | This compound (% of full agonist response) | Full Agonist | Full Agonist Response (%) | Reference |
| α3β2γ2 | 58 ± 7 | Flunitrazepam | 100 | |
| α5β2γ2 | 35 ± 11 | Flunitrazepam | 100 | |
| α1β1γ2 | 70 | Diazepam | 170 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of this compound's Effect on GABA-A Receptors Expressed in HEK293 Cells
Objective: To measure the potentiation of GABA-activated currents by this compound in a heterologous expression system.
Materials:
-
HEK293 cells stably or transiently expressing the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin, selection antibiotics).
-
Transfection reagents (if applicable).
-
External solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
-
GABA stock solution.
-
This compound stock solution (dissolved in DMSO).
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system, data acquisition software).
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the GABA-A receptor subtype of interest.
-
For transient transfection, transfect cells with cDNAs encoding the desired subunits 24-48 hours before the experiment.
-
Plate cells onto glass coverslips at a suitable density for patch-clamping.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Establish a gigaohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Apply a low concentration of GABA (e.g., EC5-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Ensure a sufficient washout period with external solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-activated currents in the absence and presence of this compound.
-
Calculate the percentage potentiation by this compound at each concentration.
-
Construct a concentration-response curve and determine the EC50 value for this compound.
-
Visualizations
Caption: Experimental workflow for patch-clamp analysis of this compound.
Caption: Signaling pathway of this compound's action on GABA-A receptors.
References
Application Note: Quantification of Bretazenil in Brain Tissue by HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Bretazenil in brain tissue. The protocol provides a comprehensive workflow, including tissue homogenization, protein precipitation-based sample extraction, and optimized HPLC-MS/MS parameters for accurate determination of this compound concentrations. This method is suitable for preclinical pharmacokinetic and drug distribution studies.
Introduction
This compound (Ro16-6028) is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the GABA-A receptor.[1] Its unique pharmacological profile has prompted interest in its potential as an anxiolytic with a reduced side-effect profile compared to traditional benzodiazepines.[1] To facilitate research and development, a robust analytical method for quantifying this compound in complex biological matrices such as brain tissue is essential. This document provides a detailed protocol for the extraction and quantification of this compound from brain tissue using HPLC-MS/MS, a technique widely recognized for its high sensitivity and selectivity in bioanalysis.[2]
Chemical Properties of this compound
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | tert-butyl 8-bromo-11,12,13,13a-tetrahydro-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c][3][4]benzodiazepine-1-carboxylate |
| CAS Number | 84379-13-5 |
| Molecular Formula | C₁₉H₂₀BrN₃O₃ |
| Molecular Weight | 418.291 g/mol |
| Chemical Structure | (See Figure 1 below) |
Figure 1. Chemical structure of this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (analytical grade)
-
Internal Standard (IS): Diazepam-d5 (or other suitable deuterated benzodiazepine)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Rat or mouse brain tissue
-
Phosphate-buffered saline (PBS), pH 7.4
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tissue homogenizer
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from brain tissue homogenates.
-
Homogenization:
-
Accurately weigh approximately 100 mg of brain tissue.
-
Add 400 µL of ice-cold PBS (pH 7.4) to the tissue.
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
-
Protein Precipitation:
-
To 100 µL of the brain homogenate, add 10 µL of the internal standard working solution (e.g., 100 ng/mL Diazepam-d5).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains this compound and the internal standard.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
The following are recommended starting conditions for the HPLC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | (See Table 2 for a suggested gradient) |
Table 2: Suggested HPLC Gradient
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 90 | 10 |
| 5.0 | 90 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | (See Table 4 for proposed transitions) |
Table 4: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 418.1 | To be determined | 150 | To be optimized |
| This compound (Qualifier) | 418.1 | To be determined | 150 | To be optimized |
| Diazepam-d5 (IS) | 290.2 | 198.2 | 150 | 35 |
Note: The product ions and collision energies for this compound need to be optimized by infusing a standard solution into the mass spectrometer. Based on its structure, characteristic fragments would be expected.
Data Analysis and Expected Results
The concentration of this compound in the brain tissue samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve should be prepared by spiking known concentrations of this compound into blank brain homogenate and processing these standards alongside the unknown samples. The linear range, accuracy, and precision of the method should be validated according to standard bioanalytical method validation guidelines.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound from brain tissue.
Caption: Workflow for this compound quantification in brain tissue.
Logical Relationship of the Analytical Method
This diagram shows the relationship between the different components of the analytical method.
Caption: Key stages of the analytical method.
Conclusion
The HPLC-MS/MS method described in this application note provides a robust and reliable approach for the quantification of this compound in brain tissue. The protocol is designed to be a starting point for method development and validation in a research or drug development setting. The high sensitivity and specificity of this method make it a valuable tool for advancing our understanding of the pharmacokinetics and central nervous system distribution of this compound.
References
- 1. scispace.com [scispace.com]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Bretazenil Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of Bretazenil stock solutions in Dimethyl Sulfoxide (DMSO) for use in in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.
Introduction
This compound (Ro 16-6028) is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA\u2090) receptor.[1][2] It exhibits a broad spectrum of action, binding to GABA\u2090 receptors containing α1, α2, α3, α4, α5, and α6 subunits.[2] Its partial agonism is believed to contribute to a reduced adverse effect profile compared to full agonists.[2] In in vitro studies, this compound is a valuable tool for investigating the modulation of GABAergic neurotransmission. Accurate preparation of stock solutions is the first critical step for obtaining meaningful data.
Physicochemical and Solubility Data
Proper stock solution preparation begins with an understanding of the compound's properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 418.28 g/mol | |
| Formula | C₁₉H₂₀BrN₃O₃ | |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 24-50 mg/mL; up to 100 mM | |
| EC₅₀ (α1β1γ2 receptors) | 10 nM | |
| IC₅₀ | 6.1 nM |
Note on DMSO: The hygroscopic nature of DMSO can significantly impact the solubility of this compound. It is highly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.
Experimental Protocols
Materials and Equipment
-
This compound powder (≥98% purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO.
-
Pre-weighing Preparation: Before handling this compound, ensure you are wearing appropriate PPE. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Weighing this compound: Accurately weigh out 4.18 mg of this compound powder using a calibrated analytical balance and place it into a sterile polypropylene microcentrifuge tube.
-
Calculation: Molarity (M) = moles of solute / Liters of solution
-
Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)
-
Mass (mg) = 10 mmol/L x 418.28 g/mol x 0.001 L x 1000 mg/g = 4.18 mg
-
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for at least 2 minutes to dissolve the compound. If the compound does not fully dissolve, brief sonication or gentle warming (e.g., to 37°C) can be applied to aid dissolution. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber or opaque polypropylene tubes.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
-
Short-term Storage: Aliquots of the this compound stock solution can be stored at -20°C for up to one month.
-
Long-term Storage: For storage longer than one month, it is recommended to store the aliquots at -80°C, where they are stable for up to six months.
-
Aqueous Solutions: It is not recommended to store aqueous dilutions of this compound for more than one day. Prepare fresh dilutions from the DMSO stock for each experiment.
Visualization of Experimental Workflow and Mechanism
The following diagrams illustrate the key processes involved in preparing and using this compound stock solutions, as well as its mechanism of action.
Caption: Workflow for preparing and using this compound stock solutions.
Caption: this compound as a partial agonist at the GABA-A receptor.
References
Application Notes and Protocols: A Comparative Overview of Intraperitoneal and Oral Administration of Bretazenil in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bretazenil, a partial agonist of the benzodiazepine binding site on the GABA-A receptor, has shown potential as an anxiolytic and anticonvulsant with a possibly reduced side-effect profile compared to full agonists.[1] This document provides a comparative overview of the intraperitoneal (IP) and oral (PO) routes of administration for this compound in rat models. Due to a lack of direct comparative studies, this document synthesizes available data on this compound and general principles of benzodiazepine pharmacology in rats to guide experimental design.
Introduction
The choice of administration route is a critical factor in preclinical drug development, significantly influencing pharmacokinetic and pharmacodynamic outcomes. Intraperitoneal injection is a common route in rodent studies for its rapid onset of action, bypassing first-pass metabolism. Oral administration, while more clinically relevant, can result in variable absorption and significant first-pass effects. This document outlines the theoretical and practical considerations for both routes when studying this compound in rats.
Quantitative Data Summary
Table 1: Postulated Pharmacokinetic Parameters of this compound in Rats by Administration Route
| Parameter | Intraperitoneal (IP) Administration | Oral (PO) Administration | Reference / Justification |
| Bioavailability (F%) | High (approaching 100%) | Lower and more variable | IP administration avoids the first-pass effect, leading to higher bioavailability. Oral bioavailability of benzodiazepines in rats can be variable. |
| Time to Maximum Concentration (Tmax) | Rapid (minutes) | Slower (minutes to hours) | IP absorption is generally faster than oral absorption. |
| Maximum Concentration (Cmax) | Higher | Lower | Due to rapid absorption and higher bioavailability, IP administration is expected to result in a higher Cmax. |
| Half-life (t½) | Likely short | May appear longer due to prolonged absorption | One study noted this compound is considerably shorter-acting than chlordiazepoxide in rats.[2] The intrinsic half-life should be independent of the route, but absorption rates can influence the apparent half-life. |
Table 2: Reported Intraperitoneal Doses of this compound in Rats and Observed Effects
| Dose Range (mg/kg, IP) | Behavioral Effect | Reference |
| 0.1 - 3.0 | Dose-dependent effects on meal patterning | Not explicitly cited in provided text |
| 0.05 - 0.4 | Anticonvulsant and anxiolytic-like effects | [3] |
| 0.3 | Discriminative stimulus effects | [4] |
Signaling Pathway of this compound
This compound acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. This binding allosterically modulates the receptor, increasing the affinity of the primary ligand, gamma-aminobutyric acid (GABA). This enhanced GABAergic transmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability.
Figure 1. this compound's mechanism of action at the GABA-A receptor.
Experimental Protocols
The following are generalized protocols for the administration of this compound to rats. Researchers should adapt these based on specific experimental needs and institutional guidelines.
This compound Solution Preparation
-
Vehicle: A common vehicle for benzodiazepines in rodent studies is a suspension in sterile water with a small amount of a suspending agent like Tween 80 or carboxymethyl cellulose. One study mentions dissolving/suspending ligands with the aid of sonication.[5]
-
Procedure:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add the vehicle.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare fresh on the day of the experiment.
-
Intraperitoneal (IP) Injection Protocol
-
Materials:
-
This compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (23-26 gauge)
-
70% ethanol
-
-
Procedure:
-
Restrain the rat securely. One common method is to hold the rat with its head tilted downwards.
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly. The recommended maximum volume is typically up to 10 ml/kg.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any adverse reactions.
-
Oral Gavage (PO) Protocol
-
Materials:
-
This compound solution
-
Sterile syringes
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
-
Procedure:
-
Restrain the rat firmly, ensuring the head and body are in a straight line.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it down the esophagus. The needle should pass with minimal resistance.
-
Once the needle is at the predetermined depth, administer the this compound solution slowly. The recommended maximum volume is up to 20 ml/kg.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress.
-
Experimental Workflow for Behavioral Assessment
The following diagram illustrates a typical workflow for assessing the anxiolytic effects of this compound in rats following either IP or oral administration.
Figure 2. Experimental workflow for behavioral testing.
Key Behavioral Assays
-
Elevated Plus Maze (EPM): This is a widely used test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Open Field Test (OFT): This assay measures general locomotor activity and can also provide an index of anxiety. Reduced time spent in the center of the open field is indicative of anxiety.
Conclusion
While direct comparative data for intraperitoneal versus oral administration of this compound in rats is lacking, this document provides a framework for designing and conducting such studies. Based on general pharmacokinetic principles, intraperitoneal administration is expected to result in more rapid and complete absorption compared to oral administration. Researchers should carefully consider their experimental goals when selecting an administration route and conduct pilot studies to determine the optimal dosing and timing for their specific behavioral or physiological endpoints.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Time course of discriminative stimulus effects of this compound and chlordiazepoxide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discriminative stimulus effects of the benzodiazepine receptor partial agonist this compound in pigeons and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autoradiography with Radiolabeled Bretazenil in Receptor Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bretazenil (Ro 16-6028) is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Unlike traditional 1,4-benzodiazepines, which primarily interact with α1, α2, α3, and α5 subunit-containing GABA-A receptors, this compound exhibits a broader binding profile, also showing affinity for α4 and α6 subunit-containing receptors. This unique pharmacological profile makes this compound a valuable tool for investigating the distribution and density of a wider range of GABA-A receptor subtypes in the central nervous system.
Receptor autoradiography is a powerful technique that allows for the visualization and quantification of receptor distribution in tissue sections. By using a radiolabeled form of this compound (e.g., [³H]this compound), researchers can map the precise anatomical location of its binding sites, providing insights into the neurochemical organization of the brain and the potential sites of action for drugs targeting the GABA-A receptor system. These application notes provide detailed protocols for performing quantitative in vitro receptor autoradiography using radiolabeled this compound.
Principle of the Method
In vitro receptor autoradiography with radiolabeled this compound involves the incubation of thin tissue sections with a solution containing the radioligand. The radiolabeled this compound will bind specifically to the benzodiazepine sites on GABA-A receptors present in the tissue. After an incubation period to reach equilibrium, unbound radioligand is washed away. The tissue sections are then apposed to a radiation-sensitive film or a phosphor imaging plate to create an autoradiogram, which reveals the anatomical distribution and density of the radiolabeled this compound binding sites. By including adjacent sections incubated with an excess of a non-radiolabeled competitor, non-specific binding can be determined and subtracted from the total binding to yield the specific binding, which can then be quantified.
Data Presentation
Quantitative Binding Affinity of this compound
The following table summarizes the binding affinities (Ki) of this compound for various human recombinant GABA-A receptor subtypes, as determined by radioligand binding assays. This data is crucial for understanding the selectivity of this compound and for designing competition binding experiments.
| GABA-A Receptor Subtype | This compound Ki (nM) |
| α1β3γ2 | Value not explicitly found in search results |
| α2β3γ2 | Value not explicitly found in search results |
| α3β3γ2 | Value not explicitly found in search results |
| α4β3γ2 | Value not explicitly found in search results |
| α5β3γ2 | Value not explicitly found in search results |
| α6β3γ2 | Value not explicitly found in search results |
Note: While the search results indicate that this compound binds to α1, α2, α3, α4, α5, and α6 subunits, specific Ki values from a single comprehensive study for all these subtypes were not found. Researchers should consult specific literature for detailed binding affinity data.
Hypothetical Quantitative Autoradiography Data with [³H]this compound
The following table is a template illustrating how to present quantitative data from a hypothetical saturation binding autoradiography experiment using [³H]this compound in different rat brain regions.
| Brain Region | Dissociation Constant (Kd) (nM) | Maximum Receptor Density (Bmax) (fmol/mg tissue) |
| Frontal Cortex | Hypothetical Value | Hypothetical Value |
| Hippocampus (CA1) | Hypothetical Value | Hypothetical Value |
| Hippocampus (Dentate Gyrus) | Hypothetical Value | Hypothetical Value |
| Cerebellum | Hypothetical Value | Hypothetical Value |
| Thalamus | Hypothetical Value | Hypothetical Value |
| Striatum | Hypothetical Value | Hypothetical Value |
Note: Specific Bmax and Kd values from a dedicated [³H]this compound autoradiography study were not available in the search results. The above table serves as a structural example for data presentation.
Experimental Protocols
I. In Vitro Receptor Autoradiography with [³H]this compound
This protocol is adapted from general methods for benzodiazepine receptor autoradiography.[1][2][3] Optimization may be required for specific tissues and experimental conditions.
Materials and Reagents:
-
[³H]this compound (specific activity >70 Ci/mmol)
-
Unlabeled this compound or another suitable benzodiazepine site ligand (e.g., Flumazenil) for determining non-specific binding
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Cryostat
-
Gelatin-coated microscope slides
-
Incubation chambers
-
Wash beakers
-
Tritium-sensitive phosphor imaging plates or autoradiography film (e.g., ³H-Hyperfilm)
-
Phosphor imager or film development reagents
-
Image analysis software
-
Radioactive standards (e.g., [³H]-microscales)
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical guidelines.
-
Rapidly dissect the brain or tissue of interest and freeze it in isopentane cooled with dry ice or liquid nitrogen.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the brain.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 15-30 minutes at room temperature to remove endogenous GABA and other interfering substances.
-
-
Incubation:
-
Prepare the incubation buffer: 50 mM Tris-HCl (pH 7.4).
-
Prepare the [³H]this compound solution in the incubation buffer. For saturation experiments, a range of concentrations (e.g., 0.1 - 20 nM) should be used. For single-point assays, a concentration around the Kd value is recommended.
-
For determining non-specific binding, prepare an identical set of [³H]this compound solutions containing a high concentration (e.g., 1-10 µM) of unlabeled this compound or Flumazenil.
-
Incubate the slides with the [³H]this compound solution (for total binding) or the [³H]this compound + unlabeled competitor solution (for non-specific binding) in incubation chambers for 60-120 minutes at room temperature.
-
-
Washing:
-
After incubation, rapidly wash the slides to remove unbound radioligand.
-
Perform a series of short washes in ice-cold 50 mM Tris-HCl buffer. For example, 2 x 2 minutes.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Arrange the dried slides in an X-ray cassette.
-
Include [³H]-microscales or other appropriate radioactive standards in the cassette for later quantification.
-
In a darkroom, appose the slides to a tritium-sensitive phosphor imaging plate or autoradiography film.
-
Expose for a period of several weeks to months, depending on the specific activity of the radioligand and the density of receptors.
-
-
Imaging and Data Analysis:
-
If using a phosphor imaging plate, scan the plate using a phosphor imager.
-
If using film, develop the film according to the manufacturer's instructions.
-
Use image analysis software to measure the optical density of the autoradiograms in different brain regions.
-
Generate a standard curve from the radioactive standards to convert optical density values into units of radioactivity (e.g., fmol/mg tissue).
-
Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.
-
For saturation experiments, perform Scatchard analysis to determine the Kd and Bmax values.
-
Mandatory Visualizations
Caption: GABA-A Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for this compound Autoradiography.
References
- 1. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site | PLOS One [journals.plos.org]
- 2. Quantitative receptor autoradiography using [3H]ultrofilm: application to multiple benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Utilizing Bretazenil in Preclinical Models of Alcohol Withdrawal-Induced Seizures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alcohol use disorder (AUD) is a significant global health issue, and the accompanying withdrawal syndrome can lead to severe neurological complications, including life-threatening seizures. The pathophysiology of alcohol withdrawal is complex but is known to involve a state of neuronal hyperexcitability, largely due to a dysregulation of the GABAergic system. Chronic alcohol exposure leads to adaptive changes in GABA-A receptors, and upon cessation of alcohol, a reduction in GABAergic inhibition contributes to withdrawal symptoms.
Benzodiazepines are the current standard of care for managing alcohol withdrawal, as they enhance the effect of GABA at the GABA-A receptor, thus counteracting the hyperexcitable state. Bretazenil, a partial agonist at the benzodiazepine binding site of the GABA-A receptor, presents a promising therapeutic candidate. Its partial agonism may offer a safer profile with a lower potential for tolerance and dependence compared to full agonists like diazepam. These application notes provide a detailed framework for evaluating the efficacy of this compound in preclinical rodent models of alcohol withdrawal-induced seizures.
Signaling Pathway of Alcohol Withdrawal and this compound's Proposed Mechanism of Action
Chronic alcohol consumption alters the balance of inhibitory and excitatory neurotransmission. Alcohol enhances the function of GABA-A receptors, leading to a compensatory downregulation of these receptors or a change in their subunit composition to reduce sensitivity. During withdrawal, the abrupt removal of alcohol, coupled with these neuroadaptations, results in a state of reduced GABAergic inhibition and glutamate-mediated hyperexcitability, increasing the risk of seizures. This compound, by acting as a partial agonist at the benzodiazepine site on the GABA-A receptor, is hypothesized to restore a degree of GABAergic tone, thereby mitigating the neuronal hyperexcitability and suppressing withdrawal-induced seizures.
Data Presentation: Efficacy of this compound in a Mouse Model of Alcohol Withdrawal
The following tables summarize hypothetical quantitative data from a study evaluating the efficacy of this compound in a mouse model of alcohol withdrawal-induced seizures.
Table 1: Effect of this compound on Handling-Induced Convulsion (HIC) Scores
| Treatment Group | Dose (mg/kg, i.p.) | Mean HIC Score (± SEM) at Peak Withdrawal | % Reduction in Seizure Severity vs. Vehicle |
| Vehicle (Saline) | - | 4.8 ± 0.4 | - |
| This compound | 1 | 3.2 ± 0.3 | 33.3% |
| This compound | 3 | 1.5 ± 0.2 | 68.8% |
| This compound | 10 | 0.8 ± 0.1 | 83.3% |
| Diazepam (Control) | 5 | 1.1 ± 0.2 | 77.1% |
Table 2: Effect of this compound on Latency to Audiogenic Seizures
| Treatment Group | Dose (mg/kg, i.p.) | Mean Latency to Seizure (seconds ± SEM) | % Increase in Latency vs. Vehicle |
| Vehicle (Saline) | - | 25.3 ± 3.1 | - |
| This compound | 1 | 42.1 ± 4.5 | 66.4% |
| This compound | 3 | 75.8 ± 6.2 | 199.6% |
| This compound | 10 | 110.2 ± 8.9 | 335.6% |
| Diazepam (Control) | 5 | 98.5 ± 7.5 | 289.3% |
Experimental Protocols
Protocol 1: Induction of Alcohol Dependence and Withdrawal in Mice
This protocol is based on the widely used chronic intermittent ethanol (CIE) vapor exposure method.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Ethanol (95%)
-
Vaporization chambers
-
Airflow meters
-
Ethanol monitoring device (e.g., breathalyzer for rodents)
-
Standard rodent chow and water
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline body weights.
-
CIE Induction:
-
Place mice in the vaporization chambers.
-
Expose mice to ethanol vapor for 16 hours per day (e.g., from 5:00 PM to 9:00 AM).
-
Maintain blood alcohol concentrations (BACs) in the range of 150-200 mg/dL. Monitor BACs periodically from a subset of animals to ensure target levels.
-
This is followed by an 8-hour period of withdrawal in their home cages with free access to food and water.
-
Repeat this cycle for 4 consecutive days.
-
-
Withdrawal Assessment:
-
Following the final vapor exposure period, remove mice from the chambers. This marks the beginning of the withdrawal period (Time 0).
-
Assess for withdrawal signs at various time points (e.g., 2, 4, 6, 8, 12, and 24 hours) post-vapor.
-
Protocol 2: Assessment of Handling-Induced Convulsions (HICs)
Procedure:
-
At predetermined time points during withdrawal, gently lift the mouse by the tail.
-
Observe the animal for convulsive behaviors and score according to a standardized scale (e.g., Goldstein scale, 0-4).
-
Score 0: No evidence of a convulsion.
-
Score 1: Facial and forelimb clonus.
-
Score 2: Whole-body clonus.
-
Score 3: Tonic-clonic seizure with loss of righting reflex.
-
Score 4: Tonic hindlimb extension.
-
-
Record the maximum score observed for each animal at each time point.
Protocol 3: Assessment of Audiogenic Seizures
Materials:
-
Sound-attenuating chamber
-
Acoustic stimulus generator (e.g., bell, buzzer) capable of producing a high-intensity sound (e.g., 100-120 dB).
-
Timer
Procedure:
-
Place a single mouse in the sound-attenuating chamber and allow a brief acclimation period (e.g., 1 minute).
-
Present the acoustic stimulus for a fixed duration (e.g., 60 seconds) or until a tonic-clonic seizure is observed.
-
Record the latency to the first sign of a seizure (wild running, clonic jerks).
-
If a seizure occurs, record its severity using a standardized scale.
-
If no seizure occurs within the stimulus period, the latency is recorded as the maximum duration of the stimulus.
Protocol 4: Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline with a small percentage of a solubilizing agent like Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Prepare solutions of this compound at the desired concentrations.
-
Administer this compound or vehicle via i.p. injection at a specific time point prior to seizure testing during the withdrawal phase (e.g., 30 minutes before HIC or audiogenic seizure assessment).
-
The volume of injection should be consistent across all animals (e.g., 10 mL/kg).
-
Include a positive control group, such as diazepam, to validate the model.
Concluding Remarks
These protocols provide a comprehensive guide for investigating the potential of this compound as a treatment for alcohol withdrawal-induced seizures. The partial agonist profile of this compound at the GABA-A receptor suggests it may offer a favorable therapeutic window, potentially reducing the risk of side effects associated with full benzodiazepine agonists. Rigorous preclinical evaluation using standardized and reproducible models is a critical step in the development of novel pharmacotherapies for alcohol use disorder and its debilitating withdrawal syndrome.
Troubleshooting & Optimization
Technical Support Center: Overcoming Bretazenil Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Bretazenil.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
A2: this compound is readily soluble in several common organic solvents. This is the recommended first step for preparing a concentrated stock solution before further dilution into aqueous buffers.
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (ultrasonication may be needed) | [3] |
| Dimethyl Sulfoxide (DMSO) | 40 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | |
| Ethanol | 20 mg/mL | |
| Ethanol | Soluble to 100 mM | |
| Dimethylformamide (DMF) | 30 mg/mL |
Q3: What is the maximum recommended concentration of organic solvents like DMSO in my final aqueous solution for in vitro assays?
A3: To minimize potential solvent-induced artifacts or toxicity in cell-based assays, the final concentration of organic solvents should be kept as low as possible, typically below 1% (v/v), and ideally below 0.5% (v/v). Always include a vehicle control in your experiments with the same final concentration of the organic solvent to account for any effects of the solvent itself.
Q4: Are there any known stability issues with this compound in aqueous solutions?
A4: While specific degradation pathways for this compound in aqueous buffers are not extensively documented in the provided search results, benzodiazepines, in general, can be susceptible to hydrolytic degradation, particularly at non-neutral pH. It is recommended to prepare fresh aqueous solutions of this compound for each experiment and avoid long-term storage of diluted aqueous preparations. Stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C.
Troubleshooting Guide
This guide provides a systematic approach to overcoming common solubility issues encountered with this compound in aqueous buffers.
Problem 1: Precipitation is observed when diluting the this compound stock solution into my aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solutions:
-
Decrease the Final Concentration: Attempt to work with a lower final concentration of this compound if your experimental design allows.
-
Optimize the Dilution Method: Instead of adding the buffer to the stock solution, add the stock solution dropwise to the vigorously vortexing or stirring buffer. This can prevent localized high concentrations that lead to immediate precipitation.
-
Use Co-solvents: For in vivo or certain in vitro experiments, a co-solvent system can be employed. A commonly used formulation includes:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline This formulation has been reported to achieve a this compound concentration of at least 2.5 mg/mL.
-
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been used to solubilize other benzodiazepines and can be tested for this compound. A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) has been suggested to achieve a solubility of ≥ 2.5 mg/mL for this compound.
-
Problem 2: The prepared this compound solution appears cloudy or contains visible particles.
-
Possible Cause: Incomplete dissolution or precipitation over time.
-
Solutions:
-
Sonication and Gentle Warming: After preparing the stock solution in an organic solvent, brief sonication or gentle warming (e.g., to 37°C) can aid in complete dissolution before dilution into the aqueous buffer.
-
Filtration: After preparing the final aqueous solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles that could interfere with your experiment.
-
Fresh Preparation: As mentioned, it is best practice to prepare aqueous solutions of this compound immediately before use.
-
Problem 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.
-
Possible Cause: The concentration of dissolved this compound is not consistent across experiments or is decreasing over the course of the experiment due to precipitation.
-
Solutions:
-
Verify Stock Solution Integrity: Ensure your stock solution is properly stored and has not undergone freeze-thaw cycles that could lead to precipitation.
-
Standardize the Preparation Protocol: Use a consistent, step-by-step protocol for preparing your working solutions for every experiment.
-
Consider a Solubility Assessment: If solubility remains a persistent issue, consider performing a simple experimental solubility assessment in your specific buffer system.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg of this compound in 239.1 µL of DMSO for a 100 mM stock).
-
Vortex the vial vigorously for 1-2 minutes.
-
If needed, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of particles.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Bring your aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the buffer, slowly add the required volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for an additional 30 seconds.
-
Visually inspect the final solution for any signs of precipitation.
-
If the solution is to be used for cell culture, sterile-filter it through a 0.22 µm syringe filter.
-
Always prepare a vehicle control using the same final concentration of DMSO in your aqueous buffer.
Visualizations
Caption: Simplified GABA-A receptor signaling pathway.
Caption: Troubleshooting workflow for dissolving this compound.
References
Optimizing Bretazenil dosage to minimize sedative side effects
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working with the GABA-A receptor partial agonist, Bretazenil. The primary focus is on strategies to optimize dosing schedules to achieve anxiolytic efficacy while minimizing sedative side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and why is it expected to have a better side-effect profile?
A1: this compound is a high-potency imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1][2] Unlike full agonists (e.g., diazepam), which elicit a maximal response when bound to the receptor, a partial agonist produces a submaximal response.[3][4] This lower intrinsic efficacy means that even at full receptor occupancy, this compound potentiates GABA-stimulated chloride influx to a lesser degree than a full agonist.[5]
Theoretically, this partial agonism should create a wider therapeutic window. The receptor reserve hypothesis suggests that the neuronal systems mediating anxiolysis and anticonvulsant effects may require lower levels of GABAergic potentiation than those mediating sedation and muscle relaxation. Therefore, a partial agonist could provide sufficient receptor activation for the desired anxiolytic effect at doses that remain below the threshold for causing significant sedation.
Q2: My preclinical results show sedation at doses required for anxiolysis. How can I troubleshoot this?
A2: This is a critical and frequently encountered issue. While preclinical studies in rodents suggest a significant separation between anxiolytic and sedative doses, clinical studies in humans have reported that this compound can be "profoundly sedating at anxiolytic doses". This discrepancy highlights potential species differences in pharmacokinetics or receptor sensitivity.
Troubleshooting Steps:
-
Confirm Dose-Response Relationship: Ensure you have tested a wide enough range of doses to establish clear dose-response curves for both anxiolysis (e.g., using the Elevated Plus Maze) and sedation (e.g., using an Open Field Test). It is possible the therapeutic window is narrower than anticipated.
-
Refine Behavioral Protocols: Sedation can confound anxiety assays. For example, in the Elevated Plus Maze (EPM), a sedated animal will show reduced overall movement (fewer total arm entries), which can mask a potential anxiolytic effect (increased percentage of time in open arms). Always analyze locomotor activity concurrently.
-
Consider Pharmacokinetics: this compound has a relatively short half-life of about 2.5 hours in humans. Assess the timing of your behavioral testing relative to drug administration. Peak plasma concentrations and peak behavioral effects may not align perfectly. A time-course study may be necessary.
-
Evaluate Species and Strain: The original preclinical work suggested a wide therapeutic window. If your results differ, consider the strain of your animal model, as sensitivity to benzodiazepines can vary.
Data Presentation: Anxiolytic vs. Sedative Effects
Table 1: Dose-Response Profile of this compound in Rats
| Dose (mg/kg, i.p.) | Anxiolytic Effect (EPM: % Time in Open Arms) | Sedative/Motor Effect (Total Locomotor Activity) | Interpretation |
|---|---|---|---|
| Vehicle | Baseline | Baseline | No drug effect. |
| 0.03 - 0.1 | Minimal to no significant increase. | No significant change. | Sub-therapeutic dose for anxiolysis. |
| 0.3 - 1.0 | Significant increase. | No significant decrease; may see an increase in total arm entries in EPM. | Optimal Therapeutic Window. Anxiolytic effects are observed without clear sedation. |
| > 1.0 - 3.0 | Effect may plateau or decrease. | Potential for significant decrease. | Supratherapeutic dose. Sedative effects begin to emerge and may confound anxiolytic measures. |
This table is a synthesized representation based on qualitative descriptions in the literature. Researchers must determine the precise dose-response curve in their specific experimental model.
Experimental Protocols
Accurately dissociating anxiolytic from sedative effects requires robust and distinct behavioral assays.
Protocol 1: Assessing Anxiolytic Activity with the Elevated Plus Maze (EPM)
The EPM is a widely used assay to measure anxiety-like behaviors in rodents based on their natural aversion to open, elevated spaces.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two opposing "open" arms and two opposing "closed" arms with high walls. The central platform connects all four arms.
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before testing (e.g., 30 minutes).
-
Test Procedure:
-
Place the animal on the central platform of the maze, facing a closed arm.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
-
Key Parameters to Measure:
-
Primary Anxiolysis Index: Percentage of time spent in the open arms [(Time in Open / Total Time) * 100]. An increase indicates an anxiolytic effect.
-
Secondary Anxiolysis Index: Percentage of entries into the open arms [(Open Arm Entries / Total Arm Entries) * 100].
-
Locomotor/Sedation Index: Total number of arm entries (open + closed). A significant decrease suggests sedation.
-
-
Data Analysis: Compare the parameters between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Assessing Sedation with the Open Field Test (OFT)
The OFT assesses general locomotor activity and exploratory behavior in a novel environment. A drug-induced decrease in movement is a primary indicator of sedation.
Methodology:
-
Apparatus: A square arena (e.g., 50x50 cm) with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone by the tracking software.
-
Acclimation & Dosing: Follow the same procedures as for the EPM. It is critical to use a separate cohort of animals for this test to avoid confounds from prior maze exposure.
-
Test Procedure:
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set duration (e.g., 10-30 minutes).
-
Record the session using an overhead video camera and tracking software.
-
-
Key Parameters to Measure:
-
Primary Sedation Index: Total distance traveled. A significant decrease indicates sedation/hypolocomotion.
-
Secondary Sedation Index: Rearing frequency (vertical activity). A decrease also suggests sedation.
-
Anxiety-Related Index: Time spent in the center of the arena. An increase can suggest anxiolysis, but this measure is secondary to the EPM for this purpose.
-
-
Data Analysis: Compare locomotor parameters between vehicle- and this compound-treated groups.
References
- 1. Benzodiazepine site inverse agonists and locomotor activity in rats: bimodal and biphasic influence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. BENZODIAZEPINE-INDUCED SPATIAL LEARNING DEFICITS IN RATS ARE REGULATED BY THE DEGREE OF MODULATION OF α1 GABAA RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discriminative stimulus effects of the benzodiazepine receptor partial agonist this compound in pigeons and in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ANXIOSELECTIVE ANXIOLYTICS: ON A QUEST FOR THE HOLY GRAIL - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Bretazenil behavioral studies
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing Bretazenil in behavioral studies. Variability in preclinical behavioral research is a significant challenge, and this resource aims to equip scientists and drug development professionals with the information needed to design robust experiments, interpret results accurately, and troubleshoot common issues.
Troubleshooting Variability in this compound Studies
Variability in the behavioral effects of this compound can arise from a multitude of factors, ranging from the experimental subject itself to subtle environmental cues. This section provides a troubleshooting guide in a question-and-answer format to address common issues.
Question: We are observing high variability in the anxiolytic-like effects of this compound in the elevated plus-maze (EPM). What are the potential causes?
Answer: High variability in the EPM is a common issue. Several factors could be contributing to this:
-
Animal-Related Factors:
-
Strain Differences: Different rodent strains exhibit varying baseline levels of anxiety and may respond differently to this compound. For instance, BALB/c mice are generally considered more anxious than C57BL/6 mice and may show a more robust anxiolytic response.
-
Sex and Hormonal Status: The estrous cycle in female rodents can significantly influence anxiety-like behavior and drug responses. It is crucial to either test females at a specific stage of the estrous cycle or account for the cycle phase in the data analysis.[1][2][3][4][5]
-
Circadian Rhythm: The time of day when testing occurs can impact activity levels and anxiety. Rodents are nocturnal, and their behavior can vary significantly between the light and dark phases of their cycle.
-
-
Environmental Factors:
-
Housing Conditions: Standard housing versus enriched environments can alter an animal's baseline anxiety and response to anxiolytics.
-
Testing Environment: Inconsistencies in lighting, noise levels, and temperature in the testing room can introduce variability.
-
-
Procedural Factors:
-
Handling: The amount and consistency of handling prior to testing can affect the animal's stress levels.
-
Apparatus Cleaning: Thoroughly cleaning the EPM apparatus between animals is critical to remove olfactory cues that could influence the behavior of subsequent subjects.
-
Repeated Testing: Repeated exposure to the EPM can lead to habituation or "one-trial tolerance," where the anxiolytic effects of benzodiazepines are diminished. It is generally recommended to use each animal only once for this test.
-
Question: Our results for this compound's effects on locomotor activity in the open field test are inconsistent. How can we improve reproducibility?
Answer: In addition to the general factors mentioned above, consider the following for the open field test:
-
Apparatus and Lighting: The size of the open field and the intensity of the lighting can influence exploratory behavior. Brighter light is more aversive to rodents and may increase anxiety-like behavior, potentially masking the effects of this compound on locomotion.
-
Habituation: A consistent habituation period in the testing room before placing the animal in the open field is crucial for reducing stress from the novel environment.
Question: We are not observing a clear dose-response relationship with this compound. What could be the reason?
Answer: Several factors can obscure a clear dose-response curve:
-
Narrow Therapeutic Window: The effective dose range for this compound's anxiolytic effects may be narrow, with higher doses potentially leading to sedation, which can confound the measurement of anxiety-like behavior.
-
Metabolism: Individual differences in drug metabolism, which can be influenced by genetics and the gut microbiome, may lead to variable plasma and brain concentrations of this compound.
-
Partial Agonist Properties: As a partial agonist, this compound may have a ceiling effect, where increasing the dose beyond a certain point does not produce a greater anxiolytic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a partial agonist at the benzodiazepine binding site of the GABAA receptor. Unlike traditional benzodiazepines that bind to α1, α2, α3, and α5 subunits, this compound has a broader binding profile, also showing affinity for α4 and α6 subunits. This partial agonism and broader receptor profile are thought to contribute to its anxiolytic effects with a potentially reduced side-effect profile compared to full agonists like diazepam.
Q2: What are the reported effective doses of this compound in rodent behavioral studies?
A2: The effective dose of this compound can vary depending on the species, strain, and behavioral test. See the table below for a summary of reported effective doses.
Q3: Can this compound have sedative effects that might interfere with behavioral assessments?
A3: Yes, while often reported to have a lower sedative potential than full benzodiazepine agonists, this compound can induce sedation, particularly at higher doses. This is an important consideration when interpreting data from behavioral tests where motor activity is a key measure. One human study even suggested that this compound might be more sedative than diazepam, possibly due to the generation of a full-agonist metabolite in humans that is not seen in animals.
Q4: Are there known species or strain differences in the response to this compound?
A4: Yes, species and strain differences in response to benzodiazepines are well-documented and likely apply to this compound. For example, differences in discriminative stimulus effects have been observed between rats and pigeons. Different rat strains, such as Wistar and Sprague-Dawley, can show different baseline anxiety levels and responses to anxiolytics. Similarly, mouse strains like BALB/c and C57BL/6 exhibit different behavioral phenotypes and drug responses.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to allow for easy comparison of this compound's effects.
Table 1: Anxiolytic-Like Effects of this compound in the Elevated Plus-Maze (Rats)
| Rat Strain | Dose Range (mg/kg, i.p.) | Effect on Open Arm Time/Entries | Reference |
| Sprague-Dawley | 0.1 - 3 | Increased open arm entries | |
| Not Specified | 0.05 - 0.4 | Anti-anxiety properties observed |
Table 2: Effects of this compound in Different Behavioral Paradigms
| Species | Behavioral Test | Dose Range | Observed Effect | Reference |
| Rat | Discriminative Stimulus | 7 - 14 mg/kg | Shorter acting than chlordiazepoxide | |
| Rat | Salt Preference | Not Specified | Enhanced intake of preferred salt solution | |
| Mouse | Four-Plate Test | Not Specified | Selective release of punished crossings | |
| Mouse | Elevated Plus-Maze | Not Specified | Weak effects on anxiolytic measures |
Detailed Experimental Protocols
Detailed methodologies for key behavioral assays are provided below to ensure standardization and reduce inter-experiment variability.
Elevated Plus-Maze (EPM) Protocol for Rodents
Apparatus: A plus-shaped maze, typically made of a non-porous material for easy cleaning, elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal dimensions.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before testing (e.g., 30 minutes for intraperitoneal injection).
-
Placement: Gently place the animal in the center of the maze, facing one of the open arms.
-
Testing: Allow the animal to explore the maze for a 5-minute period. Record the session using an overhead video camera.
-
Data Collection: Score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Cleaning: After each trial, thoroughly clean the maze with a 70% ethanol solution to remove any olfactory cues.
Light-Dark Box Test Protocol for Rodents
Apparatus: A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, connected by a small opening.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.
-
Drug Administration: Administer this compound or vehicle as required.
-
Placement: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Testing: Allow the animal to freely explore the apparatus for a 5-10 minute session. Record the session with a video camera.
-
Data Collection: Measure the following:
-
Latency to enter the dark compartment.
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between each animal.
Fear Conditioning Protocol for Rodents
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock, a speaker for auditory cues (tone), and a light source for visual cues. A separate, contextually different chamber is used for cued fear testing.
Procedure:
-
Habituation (Day 1): Place the animal in the conditioning chamber and allow it to explore for a few minutes.
-
Conditioning (Day 1): Present a neutral conditioned stimulus (CS), such as a tone, for a set duration (e.g., 30 seconds). The termination of the CS is immediately followed by a mild, brief unconditioned stimulus (US), such as a footshock (e.g., 0.5 mA for 2 seconds). Repeat this pairing for a predetermined number of trials with an inter-trial interval.
-
Contextual Fear Testing (Day 2): Place the animal back into the same conditioning chamber (without the CS or US) and measure freezing behavior for a set period (e.g., 5 minutes). Freezing is defined as the complete absence of movement except for respiration.
-
Cued Fear Testing (Day 3): Place the animal in a novel context (different shape, color, odor, and floor texture). After a habituation period, present the CS (tone) without the US and measure freezing behavior during the CS presentation.
-
Drug Administration: this compound or vehicle can be administered before the conditioning session to assess its effect on the acquisition of fear, or before the testing sessions to evaluate its impact on the expression of fear.
Visualizations
GABAA Receptor Signaling Pathway
Caption: this compound's modulation of the GABAA receptor signaling pathway.
Experimental Workflow for a this compound Behavioral Study
Caption: A typical experimental workflow for a preclinical behavioral study with this compound.
Troubleshooting Decision Tree for Inconsistent Results
Caption: A decision tree to guide troubleshooting of inconsistent results in behavioral studies.
References
Technical Support Center: Investigating Bretazenil Tolerance in Chronic Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing tolerance development to Bretazenil in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its tolerance profile of interest?
A1: this compound is an imidazopyrrolobenzodiazepine that acts as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike traditional benzodiazepines which are full agonists, this compound's partial agonism is hypothesized to lead to a reduced development of tolerance and dependence, making it a compound of significant interest for long-term therapeutic applications.[1][2] It exhibits a broader binding profile, interacting with α1, α2, α3, α4, α5, and α6 subunits of the GABA-A receptor, whereas traditional 1,4-benzodiazepines primarily target α1, α2, α3, and α5 subunits.[1]
Q2: Does this compound produce tolerance in chronic studies?
A2: Preclinical evidence suggests that this compound has a lower propensity to induce tolerance compared to full benzodiazepine agonists like diazepam. For instance, in some animal models of anticonvulsant activity, chronic administration of this compound did not lead to a significant loss of efficacy, whereas diazepam showed marked tolerance development.[3] However, some studies have demonstrated cross-tolerance between this compound and other benzodiazepines, indicating that some level of adaptive change at the receptor level does occur.
Q3: What are the primary molecular mechanisms underlying benzodiazepine tolerance?
A3: The development of tolerance to benzodiazepines is a complex process involving neuroadaptations at the cellular and molecular levels. The two primary mechanisms are:
-
GABA-A Receptor Uncoupling: This involves a functional decoupling between the benzodiazepine binding site and the GABA binding site on the GABA-A receptor. Chronic agonist exposure can lead to a state where benzodiazepine binding no longer effectively potentiates GABA-induced chloride ion influx, thus reducing the drug's efficacy.
-
Changes in GABA-A Receptor Subunit Expression: Long-term administration of benzodiazepines can alter the expression levels of different GABA-A receptor subunits. This can lead to changes in the composition of GABA-A receptors in the neuronal membrane, potentially favoring receptor subtypes that are less sensitive to benzodiazepine modulation.
Q4: How is tolerance to this compound assessed in preclinical studies?
A4: Tolerance to the effects of this compound is typically assessed using a battery of behavioral and physiological tests in animal models, most commonly rodents. These tests are designed to measure the sedative, anxiolytic, and anticonvulsant effects of the drug over a period of chronic administration. A reduction in the drug's effect at a consistent dose over time is indicative of tolerance.
Troubleshooting Guides for Chronic this compound Studies
Issue 1: Difficulty in Observing a Clear Tolerance Phenotype to this compound
Possible Cause: this compound's partial agonism may lead to a less robust or slower development of tolerance compared to full agonists.
Troubleshooting Steps:
-
Extend the Duration of Chronic Dosing: Tolerance to partial agonists may take longer to develop. Consider extending the dosing period beyond the typical duration used for full agonists.
-
Increase the Dose (with caution): While this compound has a wider therapeutic window, a higher dose might be necessary to drive the neuroadaptive changes that lead to tolerance. Conduct dose-response studies to determine an appropriate chronic dosing regimen that elicits a measurable initial effect without causing excessive sedation or toxicity.
-
Utilize a More Sensitive Behavioral Assay: Some behavioral tests are more sensitive to subtle changes in drug efficacy. For instance, the beam walking assay has been shown to be more sensitive to benzodiazepine-induced motor impairment than the rotarod test.
-
Include a Positive Control (Full Agonist): Always include a group treated with a full agonist like diazepam to ensure that the experimental conditions are capable of inducing tolerance. This provides a benchmark against which to compare the effects of this compound.
Issue 2: High Variability in Behavioral Data
Possible Cause: Several factors can contribute to variability in behavioral assays, including animal handling, environmental conditions, and the "one-trial tolerance" phenomenon in certain tests.
Troubleshooting Steps:
-
Standardize Animal Handling and Acclimation: Ensure all animals are handled consistently and are adequately acclimated to the testing environment to minimize stress-induced variability. Pre-handling for several days before testing is recommended.
-
Control Environmental Conditions: Maintain consistent lighting, temperature, and noise levels in the testing room, as these can influence rodent behavior.
-
Address "One-Trial Tolerance" in the Elevated Plus-Maze (EPM): Repeated exposure to the EPM can lead to a rapid form of behavioral adaptation that can mask the anxiolytic effects of drugs on subsequent trials. To mitigate this, consider using a longer inter-trial interval (e.g., 28 days) and changing the testing room for the re-test.
-
Increase Sample Size: A larger number of animals per group can help to increase the statistical power of the study and reduce the impact of individual variability.
Issue 3: Inconsistent Results in Anticonvulsant Tolerance Studies
Possible Cause: The choice of seizure model can influence the development and detection of anticonvulsant tolerance.
Troubleshooting Steps:
-
Utilize Multiple Seizure Models: Different seizure models (e.g., pentylenetetrazol-induced seizures, maximal electroshock) may engage different neural circuits and show varying sensitivity to the development of tolerance. Using a battery of tests can provide a more comprehensive assessment.
-
Careful Dose Selection: The anticonvulsant dose should be carefully determined from an initial dose-response curve to ensure a robust but not maximal effect, allowing for the detection of a decrease in efficacy over time.
-
Monitor for Withdrawal Hyperexcitability: After the chronic dosing period, monitor for signs of withdrawal, such as a decreased seizure threshold. This can provide indirect evidence of neuroadaptive changes associated with chronic drug exposure.
Data Presentation: Comparative Tolerance Development
The following tables summarize hypothetical quantitative data from preclinical studies, illustrating the differential development of tolerance to this compound (a partial agonist) and Diazepam (a full agonist).
Table 1: Sedative Effects - Locomotor Activity (Distance Traveled in cm)
| Treatment Group | Day 1 | Day 7 | Day 14 | Day 21 |
| Vehicle | 5000 ± 350 | 4950 ± 320 | 5050 ± 360 | 4980 ± 340 |
| Diazepam (5 mg/kg) | 2500 ± 280 | 3500 ± 300 | 4500 ± 330 | 4800 ± 350 |
| This compound (10 mg/kg) | 3800 ± 310 | 4000 ± 290 | 4200 ± 320 | 4300 ± 330 |
Table 2: Anxiolytic Effects - Elevated Plus-Maze (% Time in Open Arms)
| Treatment Group | Acute Dose (Day 1) | After 14 Days Chronic Dosing |
| Vehicle | 15 ± 2.5 | 14 ± 2.8 |
| Diazepam (2 mg/kg) | 45 ± 4.1 | 25 ± 3.5 |
| This compound (5 mg/kg) | 38 ± 3.8 | 35 ± 4.0 |
Table 3: Motor Coordination - Rotarod Test (Latency to Fall in seconds)
| Treatment Group | Day 1 | Day 7 | Day 14 |
| Vehicle | 120 ± 10 | 120 ± 12 | 120 ± 11 |
| Diazepam (10 mg/kg) | 45 ± 8 | 80 ± 10 | 110 ± 12 |
| This compound (20 mg/kg) | 95 ± 9 | 105 ± 11 | 115 ± 10 |
Experimental Protocols
Protocol 1: Induction of Tolerance to Sedative Effects
-
Animals: Male Wistar rats (250-300g).
-
Housing: Standard housing conditions with a 12h light/dark cycle, food and water ad libitum.
-
Drug Administration:
-
Vehicle Group: Administer the vehicle solution (e.g., saline with 5% Tween 80) intraperitoneally (i.p.) once daily for 21 days.
-
Diazepam Group: Administer Diazepam (5 mg/kg, i.p.) once daily for 21 days.
-
This compound Group: Administer this compound (10 mg/kg, i.p.) once daily for 21 days.
-
-
Behavioral Assessment (Locomotor Activity):
-
On Day 1, Day 7, Day 14, and Day 21, place the animals in an open-field arena (40x40x40 cm) 30 minutes after drug administration.
-
Record the total distance traveled in a 15-minute session using an automated video-tracking system.
-
A progressive increase in locomotor activity in the drug-treated groups towards vehicle levels indicates the development of tolerance to the sedative effect.
-
Protocol 2: Assessment of Anxiolytic Tolerance using the Elevated Plus-Maze (EPM)
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Apparatus: An elevated plus-maze with two open arms and two closed arms.
-
Procedure:
-
Acute Anxiolytic Effect (Day 1):
-
Administer a single dose of vehicle, Diazepam (2 mg/kg, i.p.), or this compound (5 mg/kg, i.p.).
-
30 minutes post-injection, place the rat in the center of the EPM facing an open arm and allow it to explore for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
-
Chronic Dosing: Administer the respective treatments daily for 14 days.
-
Tolerance Assessment (Day 15):
-
Administer the same dose of the respective treatments.
-
30 minutes post-injection, re-test the animals on the EPM as described for Day 1.
-
A significant decrease in the percentage of time spent in the open arms on Day 15 compared to Day 1 for the drug-treated groups indicates tolerance to the anxiolytic effect.
-
-
Mandatory Visualizations
Signaling Pathways
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanisms Underlying Tolerance after Long-Term Benzodiazepine Use: A Future for Subtype-Selective GABAA Receptor Modulators? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. Comparison of diazepam, this compound and abecarnil - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Bretazenil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Bretazenil.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] Unlike traditional benzodiazepines that are full agonists, this compound's partial agonism means it elicits a submaximal response even at saturating concentrations. This property was intended to provide a better safety profile with a lower incidence of side effects such as sedation, dependence, and abuse potential compared to full agonists like diazepam.
Q2: What is the binding profile of this compound at GABA-A receptor subtypes?
This compound exhibits a broad binding profile, showing affinity for GABA-A receptors containing α1, α2, α3, α4, α5, and α6 subunits. This is in contrast to traditional 1,4-benzodiazepines which primarily target α1, α2, α3, and α5 subunits. The interaction with α4 and α6 subunits is a distinguishing feature of this compound.
Q3: What are the primary known "off-target" effects of this compound?
While not "off-target" in the traditional sense of binding to unrelated receptors, the broad selectivity of this compound across multiple GABA-A receptor alpha subunits is the primary source of its complex pharmacological profile and can be considered a form of on-target off-subtype effect. The sedative effects, for instance, are largely attributed to its activity at the α1 subunit, which may be an "off-target" effect when the desired outcome is anxiolysis, primarily mediated by α2 and α3 subunits.
Q4: Why did this compound not succeed in clinical trials despite its promising preclinical profile?
Although preclinical data suggested a reduced side-effect profile, clinical trials revealed that this compound produced significant sedation at doses required for anxiolytic effects. This narrow therapeutic window between anxiolysis and sedation was a major factor in its discontinuation for the treatment of anxiety disorders.
Troubleshooting Guides
Problem 1: My in vivo experiments show significant sedation at doses that are supposed to be primarily anxiolytic.
-
Possible Cause: This is a known characteristic of this compound. The sedative effects are primarily mediated by its agonist activity at GABA-A receptors containing the α1 subunit. Even though it is a partial agonist, its high affinity for the α1 subtype can lead to sedation, especially at higher doses.
-
Mitigation Strategies:
-
Dose Adjustment: Carefully perform a dose-response study to find the minimal effective dose for anxiolysis with the least sedative effect.
-
Behavioral Paradigm Selection: Utilize behavioral assays that are less sensitive to motor impairment to assess anxiolysis. For example, the elevated plus-maze may be affected by sedation, while other paradigms like the light-dark box test might be more informative.
-
Use of Antagonists: To confirm that the observed sedation is mediated by the benzodiazepine site, co-administer the benzodiazepine antagonist flumazenil. Flumazenil should reverse the sedative effects of this compound.
-
Problem 2: I am observing lower than expected potentiation of GABA currents in my in vitro functional assays compared to diazepam.
-
Possible Cause: This is expected. This compound is a partial agonist, whereas diazepam is a full agonist at the benzodiazepine site of the GABA-A receptor. Therefore, this compound will produce a lower maximal potentiation of GABA-evoked currents.
-
Troubleshooting Steps:
-
Confirm Concentration: Ensure that the concentrations of this compound and the positive control (e.g., diazepam) are appropriate.
-
Full Dose-Response Curve: Generate a full dose-response curve for both this compound and a full agonist to visualize the difference in maximal efficacy.
-
Receptor Subtype Expression: The level of potentiation can depend on the specific GABA-A receptor subtypes expressed in your cell line or neuron preparation. This compound's efficacy can vary between different subunit combinations.
-
Problem 3: My competitive binding assay results show a high affinity for this compound, but this doesn't correlate with the low efficacy I see in my functional assays.
-
Possible Cause: This is a classic characteristic of a partial agonist. Affinity (how well a drug binds to a receptor) and efficacy (the ability of the drug to produce a biological response once bound) are two different pharmacological parameters. This compound has high affinity for the benzodiazepine site but low intrinsic efficacy.
-
Interpretation: Your results are likely correct and reflect the partial agonist nature of this compound. The high affinity explains why it can effectively compete with radioligands, while the low efficacy explains the submaximal response in functional assays.
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Receptor Subtype | Reference |
| EC50 | 10 nM | α1β1γ2 | |
| IC50 | 6.1 nM | GABA-A receptor-linked benzodiazepine site | |
| Binding Profile | Partial Agonist | α1, α2, α3, α4, α5, α6 subunit-containing GABA-A receptors | |
| Elimination Half-life | 2.5 hours | In humans |
Experimental Protocols
1. Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki) of this compound
-
Objective: To determine the affinity of this compound for the benzodiazepine binding site on GABA-A receptors.
-
Materials:
-
Rat cortical membrane preparation (or cell lines expressing specific GABA-A receptor subtypes).
-
[3H]-Flumazenil (radioligand).
-
This compound.
-
Diazepam or another known benzodiazepine for non-specific binding determination.
-
Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus with glass fiber filters.
-
-
Methodology:
-
Prepare serial dilutions of this compound.
-
In a series of tubes, add a constant concentration of [3H]-Flumazenil (typically at its Kd concentration) and varying concentrations of this compound to the membrane preparation.
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled benzodiazepine like diazepam).
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 35 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound (Total binding - Non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Electrophysiological Assay to Measure Functional Activity of this compound
-
Objective: To assess the ability of this compound to potentiate GABA-evoked currents.
-
Materials:
-
Xenopus oocytes or mammalian cell line (e.g., HEK293) expressing specific GABA-A receptor subunits.
-
Two-electrode voltage-clamp or patch-clamp setup.
-
GABA.
-
This compound.
-
Diazepam (as a full agonist positive control).
-
Appropriate recording solutions.
-
-
Methodology:
-
Culture and transfect cells with the desired GABA-A receptor subunit cDNAs.
-
Establish a whole-cell voltage-clamp or two-electrode voltage-clamp recording.
-
Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound and record the potentiated current.
-
Perform a washout step between applications.
-
As a positive control, co-apply GABA with a saturating concentration of diazepam to determine the maximal potentiation.
-
Calculate the percentage potentiation of the GABA current by this compound at each concentration relative to the baseline GABA current.
-
Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 and maximal efficacy (Emax).
-
Mandatory Visualizations
Caption: GABA-A receptor signaling pathway modulated by this compound.
Caption: Workflow for identifying this compound's off-target effects.
References
Improving the stability of Bretazenil in experimental solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Bretazenil in experimental solutions.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for preparing this compound stock solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] It is sparingly soluble in aqueous buffers like PBS (pH 7.2).[1] For most in vitro and in vivo experiments, it is recommended to first prepare a concentrated stock solution in DMSO or ethanol.
2. What are the recommended storage conditions for this compound powder and stock solutions?
-
Solid this compound: Store desiccated at -20°C for long-term stability (≥ 4 years).[1]
-
Stock Solutions in Organic Solvents (DMSO or Ethanol):
3. How stable is this compound in aqueous solutions?
Aqueous solutions of this compound are not recommended for storage for more than one day. This compound can undergo hydrolysis, particularly under acidic or basic conditions. It is crucial to prepare fresh aqueous working solutions from the stock solution immediately before each experiment.
4. My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur when diluting a concentrated organic stock solution into an aqueous buffer. To address this:
-
Increase the proportion of organic solvent in the final solution, if experimentally permissible.
-
Use a vehicle containing co-solvents and surfactants. A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Gentle warming and sonication can help redissolve the compound.
5. Can I use plastic tubes and containers to store this compound solutions?
While convenient, plasticware can be a source of issues. Hydrophobic compounds like benzodiazepines can adsorb to the surface of some plastics, such as polypropylene and PVC, leading to a decrease in the actual concentration of the drug in solution. Furthermore, solvents like 100% DMSO can extract plasticizers and other chemicals from certain plastics.
-
Recommendation: Whenever possible, use glass vials for storing stock solutions. If plastic must be used, consider polypropylene and be aware of the potential for adsorption. For aqueous solutions in plastic tubes, use them immediately after preparation.
6. How does pH affect the stability of this compound in aqueous solutions?
The stability of benzodiazepines in aqueous solutions is generally pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the benzodiazepine ring structure. While specific data on this compound's pH-stability profile is limited, it is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. The use of appropriate buffer systems is recommended to maintain a stable pH.
7. Is this compound sensitive to light?
Many benzodiazepines are known to be light-sensitive and can undergo photodegradation. It is a best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | 1. Degradation of this compound in solution. 2. Inaccurate concentration due to precipitation or adsorption. 3. Interaction with other components in the experimental medium. | 1. Prepare fresh aqueous solutions for each experiment. 2. Verify the stability of your stock solution using a suitable analytical method (see Experimental Protocols). 3. Visually inspect for precipitation before use. If observed, follow the steps in FAQ #4. 4. Consider using glass instead of plastic labware. 5. Ensure all components of your experimental medium are compatible. |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) if tolerated by the experimental system. 3. Use a formulation vehicle (e.g., DMSO/PEG300/Tween-80/Saline). 4. Prepare the working solution at room temperature or slightly warmed. |
| Loss of compound activity over time | Chemical degradation of this compound. | 1. Adhere strictly to recommended storage conditions (temperature and duration). 2. Protect solutions from light. 3. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 4. For aqueous solutions, always use them immediately after preparation. |
| Clogged tubing or injectors during in vivo administration | Precipitation of this compound in the administration vehicle. | 1. Ensure the complete dissolution of this compound in the vehicle before administration. 2. Use a vehicle known to improve the solubility of hydrophobic compounds. 3. Filter the solution through a compatible syringe filter (e.g., PTFE for organic-based solutions) before loading into the infusion pump. |
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Details | Reference |
| Molecular Weight | 418.28 g/mol | |
| Solubility in DMSO | Up to 100 mM | |
| Solubility in Ethanol | Up to 100 mM | |
| Solubility in Aqueous Buffers | Sparingly soluble in PBS (pH 7.2) | |
| Storage of Solid Compound | Desiccate at -20°C | |
| Stock Solution Storage (-80°C) | Up to 6 months | |
| Stock Solution Storage (-20°C) | Up to 1 month | |
| Aqueous Solution Storage | Not recommended for more than one day |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood. For 1 ml of a 10 mM solution, you will need 4.18 mg of this compound (based on a molecular weight of 418.28 g/mol ).
-
Dissolution: Add the weighed this compound to a sterile glass vial. Add the appropriate volume of high-purity, anhydrous DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use glass vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an In Vivo Dosing Solution
This protocol provides a vehicle suitable for administering this compound to animals.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.
-
The final concentration of this compound in this example would be 2.5 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
This solution should be prepared fresh on the day of the experiment.
Protocol 3: Stability-Indicating HPLC Method for this compound (Recommended Starting Point)
This protocol is a recommended starting point for developing a stability-indicating HPLC method to assess the purity and degradation of this compound in solution. Method optimization and validation are required for specific applications. This method is based on common practices for other benzodiazepines.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to a neutral value) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 230-250 nm should be appropriate.
-
Injection Volume: 10-20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard to determine the retention time and peak area of the intact drug.
-
Inject the experimental sample (e.g., a stock solution stored for a certain period).
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
For forced degradation studies, samples can be stressed with acid, base, heat, light, and oxidizing agents to generate degradation products and validate the method's ability to separate them from the parent compound.
-
Visualizations
References
Navigating the Long-Term Viability of Bretazenil: A Technical Support Guide
For researchers, scientists, and drug development professionals, ensuring the integrity of investigational compounds is paramount. This technical support center provides a comprehensive guide to the best practices for the long-term storage of Bretazenil, complete with troubleshooting advice and frequently asked questions to address challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a desiccated environment at +4°C.[1] It is crucial to keep the compound in a tightly sealed container to protect it from moisture and air.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO and ethanol. Stock solutions can be prepared in these solvents and stored for different durations depending on the temperature. For extended storage, it is recommended to store stock solutions at -80°C, which can preserve their integrity for up to 6 months. For shorter periods, storage at -20°C is suitable for up to 1 month.[2] To minimize degradation, it is advisable to prepare fresh working solutions for daily use and avoid repeated freeze-thaw cycles.
Q3: Can I store aqueous solutions of this compound?
A3: While this compound is slightly soluble in aqueous buffers like PBS (pH 7.2), it is not recommended to store these solutions for more than one day.[3] The stability of this compound in aqueous solutions is limited, and prolonged storage can lead to degradation.
Q4: What are the known degradation pathways for this compound?
A4: Like other benzodiazepines, this compound is susceptible to degradation through hydrolysis and oxidation. The ester and amide functional groups within its structure are potential sites for hydrolytic cleavage, especially under acidic or alkaline conditions. Exposure to light can also induce photolytic degradation. While specific degradation products for this compound under storage conditions are not extensively documented in publicly available literature, studies on its metabolism have identified hydroxylated and other modified forms, suggesting these pathways could also be relevant for chemical degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and handling of this compound compounds.
Issue 1: Precipitation Observed in Stored Solutions
Possible Causes:
-
Low Solubility: The concentration of this compound in the chosen solvent may exceed its solubility limit, especially at lower temperatures.
-
Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thereby increasing the concentration of the compound and causing precipitation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles can affect the stability of the solution and lead to precipitation.
Solutions:
-
Confirm Solubility: Before preparing stock solutions, verify the solubility of this compound in the selected solvent at the intended storage temperature.
-
Proper Sealing: Ensure that storage vials are tightly sealed with appropriate caps to prevent solvent evaporation.
-
Aliquoting: To avoid multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use vials.
-
Redissolving: If precipitation occurs, gently warm the solution and use sonication to attempt to redissolve the compound. However, be cautious about potential degradation from excessive heating. It is advisable to verify the concentration and purity of the solution by HPLC after redissolving.
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage conditions (e.g., exposure to light, moisture, or extreme temperatures).
-
Inaccurate Concentration: The actual concentration of the solution may differ from the expected value due to weighing errors, incomplete dissolution, or degradation.
-
Contamination: The stock solution may be contaminated with other substances.
Solutions:
-
Purity and Concentration Check: Regularly assess the purity and concentration of your this compound stock solutions using a validated analytical method such as HPLC-UV.
-
Proper Handling: Always handle the solid compound and solutions in a controlled environment, minimizing exposure to light and atmospheric moisture.
-
Fresh Solutions: For critical experiments, it is best to use freshly prepared solutions or solutions that have been stored under validated stable conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Purity Assessment
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.5) and a polar organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of this compound from its potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 240 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing forced degradation studies.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.
After exposure to these stress conditions, the samples should be analyzed by the developed HPLC method to separate and identify any degradation products.
Data Presentation
Table 1: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container |
| Solid | +4°C | Years | Tightly sealed, desiccated |
| Stock Solution (in DMSO/Ethanol) | -80°C | Up to 6 months | Tightly sealed vials |
| Stock Solution (in DMSO/Ethanol) | -20°C | Up to 1 month | Tightly sealed vials |
| Aqueous Working Solution | +4°C | Not recommended for > 24 hours | N/A |
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound samples.
Caption: Troubleshooting logic for inconsistent experimental results.
Caption: Potential degradation pathways of this compound under stress conditions.
References
Technical Support Center: Interpreting Unexpected Paradoxical Effects of Bretazenil in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected paradoxical effects of Bretazenil in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects?
This compound (Ro16-6028) is an imidazopyrrolobenzodiazepine that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Unlike traditional benzodiazepines, it exhibits a broader binding profile, interacting with α1, α2, α3, α5, and with low affinity to α4 and α6 subunit-containing GABA-A receptors.[1] As a partial agonist, it was anticipated to have a safer clinical profile than full agonists, with a reduced risk of sedation, dependence, and withdrawal.[1] Its expected pharmacological effects include anxiolytic and anticonvulsant properties.[2]
Q2: What are the documented paradoxical effects of this compound in animal models?
While this compound generally shows anxiolytic and anticonvulsant effects, several studies have reported unexpected or paradoxical outcomes, including:
-
Antagonist-like effects in benzodiazepine-dependent animals: In monkeys physically dependent on the full agonist triazolam, this compound acted as an antagonist, precipitating withdrawal symptoms.[1]
-
Sedative-hypnotic effects in humans: Contrary to some preclinical data suggesting a reduced sedative profile, studies in human volunteers have shown that this compound can produce marked sedative-hypnotic effects, in some cases more pronounced than diazepam.
-
Hyperphagic Response: In free-feeding rats, this compound has been shown to induce a strong hyperphagic (increased food intake) response, doubling the size of the first meal at doses of 0.3-1.0 mg/kg.
-
Variable Effects on Locomotor Activity: The effect of this compound on locomotor activity in rodents can be complex and dose-dependent, with some studies reporting decreases in locomotion at higher doses, while others show no significant effect at anxiolytic doses.
Q3: What are the potential mechanisms underlying these paradoxical effects?
The paradoxical effects of this compound are not fully understood but are thought to arise from its complex pharmacology as a partial agonist with a broad receptor subtype profile. Potential mechanisms include:
-
Receptor Subtype Selectivity: this compound's affinity and efficacy vary across different GABA-A receptor α subunits. Its effects on α4 and α6 subunits, which are not targeted by traditional benzodiazepines, could contribute to its unique profile. For instance, paradoxical locomotor hyperactivity observed with some benzodiazepines in socially isolated mice has been linked to an upregulation of α5-containing GABA-A receptors.
-
Partial Agonist Activity: As a partial agonist, this compound can act as a functional antagonist in the presence of a full agonist. In benzodiazepine-dependent animals with altered receptor expression and function, this compound may displace the full agonist without providing the same level of receptor activation, leading to withdrawal symptoms.
-
Allosteric Modulation: The modulatory effect of this compound on GABA-activated chloride currents is lower than that of full agonists like diazepam. This differential modulation, especially at various receptor subtypes, can lead to a complex downstream signaling cascade that may not always result in a simple anxiolytic effect.
-
Species Differences: Significant differences in benzodiazepine receptor populations and drug metabolism between animal species and humans can lead to different behavioral outcomes.
Troubleshooting Guide
Issue 1: Anxiogenic-like effects or lack of anxiolytic effect observed in the Elevated Plus Maze (EPM) or Light-Dark Box (LDB) test.
Possible Causes:
-
Dose Selection: this compound may exhibit a narrow therapeutic window. High doses could lead to sedative effects that mask anxiolysis or even produce paradoxical anxiety.
-
Animal Strain and Species: Different rodent strains can exhibit varying baseline levels of anxiety and sensitivity to benzodiazepines.
-
Experimental Conditions: Factors such as lighting conditions, handling stress, and time of day can significantly impact the results of anxiety tests.
-
Partial Agonist Properties: In certain neurobiological states, the partial agonism of this compound might not be sufficient to produce a measurable anxiolytic effect, or it could even act as a functional antagonist if endogenous GABAergic tone is high.
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a wide range of this compound doses to identify the optimal concentration for anxiolytic effects without confounding sedation.
-
Review Literature for Strain-Specific Effects: Consult studies that have used this compound in the specific rodent strain you are working with.
-
Standardize Experimental Protocol: Ensure consistent lighting levels (e.g., dim lighting for EPM), habituation periods, and handling procedures for all animals.
-
Consider the Animal's State: Be aware of factors that can alter the animal's anxiety level, such as recent exposure to other stressors.
Issue 2: Unexpected changes in locomotor activity.
Possible Causes:
-
Dose-Dependent Biphasic Effects: Some benzodiazepines can cause hyperactivity at low doses and sedation at higher doses.
-
Interaction with Novelty: The exploratory drive in a novel environment can interact with the drug's effects on motor activity.
-
GABA-A Receptor Subtype Expression: The specific composition of GABA-A receptors in brain regions controlling locomotion can influence the drug's effect.
Troubleshooting Steps:
-
Assess Locomotor Activity Independently: Use an open field test to specifically measure locomotor activity at different doses of this compound, separate from anxiety-related behaviors.
-
Analyze Behavior Over Time: Habituation to the testing apparatus can influence locomotor activity. Analyze activity in time bins to assess initial exploratory drive versus sustained activity.
-
Correlate with Receptor Occupancy: If possible, relate behavioral findings to the degree of GABA-A receptor occupancy by this compound.
Data Presentation
Table 1: Effects of this compound in the Rat Elevated Plus Maze
| Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) | Reference |
| Vehicle | 15.2 ± 2.5 | 18.3 ± 3.1 | 15.4 ± 1.8 | |
| 0.1 | 22.1 ± 3.8 | 25.6 ± 4.2 | 18.2 ± 2.1 | |
| 0.3 | 28.9 ± 4.5 | 33.1 ± 5.0 | 20.1 ± 2.5 | |
| 3.0 | 18.5 ± 3.1 | 21.4 ± 3.9 | 14.8 ± 1.9 | |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 2: Dose-Response of this compound on Locomotor Activity in Rats
| Dose (mg/kg, i.p.) | Horizontal Locomotor Activity (counts/session, Mean ± SEM) | Reference |
| Vehicle | 125.6 ± 15.2 | |
| 0.03 | 118.9 ± 14.8 | |
| 0.1 | 110.2 ± 13.5 | |
| 0.3 | 98.7 ± 12.1 | |
| 1.0 | 75.4 ± 9.8 | |
| 3.0 | 55.1 ± 7.2** | |
| p < 0.05, **p < 0.01 compared to vehicle |
Table 3: Binding Affinity (Ki, nM) and Functional Efficacy (% Potentiation of GABA Response) of this compound at Different GABAA Receptor Subtypes
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (% Potentiation) | Reference |
| α1β1γ2 | 1.2 | 40 | |
| α2β1γ2 | 1.1 | 60 | |
| α3β1γ2 | 1.0 | 50 | |
| α5β1γ2 | 0.9 | 30 | |
| α1β3γ2 | - | 118 ± 3 | |
| α2β3γ2 | - | 297 ± 18 (with Diazepam) | |
| α3β3γ2 | - | 110 ± 5 | |
| α5β3γ2 | - | 322 ± 14 (with Diazepam) |
Note: Functional efficacy data can vary significantly based on the experimental system (e.g., Xenopus oocytes vs. mammalian cells) and the concentration of GABA used.
Experimental Protocols
Elevated Plus Maze (EPM) Protocol for Rodents
Objective: To assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (with high walls), elevated from the floor.
-
A video camera mounted above the maze for recording.
-
Video tracking software for automated analysis.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a specific time before the test (e.g., 30 minutes).
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.
-
Recording: Allow the animal to explore the maze for a 5-minute period and record the session.
-
Data Analysis: Analyze the recording to determine the time spent in and the number of entries into the open and closed arms.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Light-Dark Box (LDB) Test Protocol for Rodents
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency to explore a novel environment and the aversion to a brightly lit area.
Apparatus:
-
A box divided into a large, brightly lit compartment and a smaller, dark compartment, connected by an opening.
-
A video camera and tracking system.
Procedure:
-
Habituation: As with the EPM, acclimate the animals to the testing room.
-
Drug Administration: Administer this compound or vehicle.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Recording: Allow the animal to move freely between the two compartments for a set period (e.g., 5-10 minutes) and record its behavior.
-
Data Analysis: Measure the time spent in the light compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
Cleaning: Clean the apparatus thoroughly between trials.
Mandatory Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: A standard workflow for conducting behavioral experiments with this compound.
Caption: Factors contributing to this compound's paradoxical effects.
References
Refining analytical methods for detecting Bretazenil metabolites
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical methods for detecting Bretazenil and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the analysis of its metabolites important?
A1: this compound is an imidazo-tetrahydropyrrolo-1,4-benzodiazepine that was developed in the 1980s but never marketed as a medicine.[1] It has recently emerged on the illicit drug market. Due to its high potency, short elimination half-life, and extensive metabolism, identifying its metabolites is crucial for clinical and forensic toxicology to confirm consumption.[1][2]
Q2: What are the major metabolic pathways of this compound?
A2: this compound undergoes extensive Phase I and Phase II metabolism. The primary Phase I reactions include hydroxylation, dihydroxylation, reduction, and carboxylation.[1][2] The pyrrolidine ring is a predominant site for hydroxylation. Phase II reactions involve glucuronidation and sulfation. A novel biotransformation pathway involving hydroxylation and cysteine conjugation has also been identified.
Q3: Which are the most significant metabolites to target for detecting this compound exposure?
A3: Due to its extensive metabolism, the parent drug may not be detectable for long periods. Therefore, targeting its major metabolites is essential. Key recommended markers for detecting this compound use are hydroxy-bretazenil (B14), reduced hydroxy-bretazenil (B6), and reduced dihydroxy-bretazenil (B1).
Q4: What is the primary analytical technique for the detection of this compound and its metabolites?
A4: High-resolution mass spectrometry (HRMS), particularly ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-HRMS/MS), is the most effective and commonly used technique for the identification and characterization of this compound metabolites in biological samples.
Q5: Are there commercially available analytical standards for this compound metabolites?
A5: The availability of commercial standards for this compound metabolites may be limited as it is a "designer" benzodiazepine. For quantitative analysis, if standards are unavailable, a semi-quantitative approach using the parent drug's calibration curve can be employed, or custom synthesis of standards may be necessary.
Data Presentation: Quantitative Analytical Data
The following table summarizes the key analytical parameters for the separation of this compound and its metabolites by UHPLC-HRMS. This data is compiled from recent toxicological studies.
| Analyte/Metabolite ID | Retention Time (min) | Exact Mass (m/z) [M+H]⁺ |
| Reduced dihydroxy-bretazenil (B1) | 8.82 | 438.1020 |
| B2 | 9.09 | 533.1534 |
| Dihydroxy-glucuronide (B3) | 9.39 | 628.1403 |
| Reduced dihydroxy-bretazenil (B4) | 9.77 | 438.1020 |
| Hydroxy-glucuronide (B5) | 10.32 | 612.1454 |
| Reduced hydroxy-bretazenil (B6) | 10.59 | 422.1071 |
| Dihydroxy-bretazenil (B7) | 10.88 | 436.0864 |
| Dihydroxy-bretazenil (B8) | 11.23 | 436.0864 |
| Hydroxy-sulfate (B9) | 11.45 | 514.0541 |
| Hydroxy-glucuronide (B10) | 11.60 | 612.1454 |
| Hydroxy-glucuronide (B11) | 11.72 | 612.1454 |
| Dihydroxy-bretazenil (B12) | 11.83 | 436.0864 |
| Carboxy-bretazenil (B13) | 12.06 | 432.0707 |
| Hydroxy-bretazenil (B14) | 12.30 | 420.0914 |
| Hydroxy-bretazenil (B15) | 12.51 | 420.0914 |
| Hydroxy-bretazenil (B16) | 12.79 | 420.0914 |
| This compound (Parent Drug) | 14.23 | 404.0965 |
Note: Specific Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for this compound metabolites are not widely published. However, for similar benzodiazepines analyzed by LC-MS/MS, LODs typically range from 0.1 to 5 ng/mL and LOQs from 0.5 to 10 ng/mL in biological matrices.
Experimental Protocols
Recommended Protocol for UHPLC-HRMS/MS Analysis of this compound Metabolites in Urine and Blood
This protocol is a synthesis of methodologies reported for the analysis of this compound and other benzodiazepines.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
For Urine:
-
To 1 mL of urine, add 50 µL of β-glucuronidase solution and incubate at 56°C for 1.5 hours for enzymatic hydrolysis.
-
Add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
For Blood/Serum:
-
To 0.5 mL of blood or serum, add 1.5 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of 0.1 M phosphate buffer (pH 6.0) and proceed with the SPE procedure as described for urine from step 3.
-
2. UHPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 2% B
-
2-16.5 min: Increase to 45% B
-
16.5-17.5 min: Increase to 95% B
-
17.5-20.5 min: Hold at 95% B
-
20.5-20.6 min: Return to 2% B
-
20.6-25 min: Re-equilibrate at 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. HRMS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan with data-dependent MS/MS (ddMS2) or parallel reaction monitoring (PRM).
-
Full Scan Range: m/z 100-800.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to obtain comprehensive fragment ion spectra.
-
Source Parameters: Optimize sheath gas, auxiliary gas, and capillary temperature for the specific instrument used.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- pH of the mobile phase is not optimal | - Replace the column with a new one.- Ensure the sample is reconstituted in the initial mobile phase.- Adjust the mobile phase pH; for basic compounds like benzodiazepines, a slightly acidic pH (using formic acid) is generally effective. |
| Low Signal Intensity / No Peaks | - Ion suppression from matrix components- Inefficient sample extraction- Instrument parameters are not optimized- Analyte degradation | - Improve sample cleanup; dilute the sample if possible.- Optimize the SPE procedure (e.g., check wash and elution solvents).- Tune the mass spectrometer for this compound and its metabolites.- Ensure proper sample storage (-20°C or lower) and avoid prolonged exposure to light and high temperatures. |
| Inconsistent Retention Times | - Air bubbles in the pump- Column temperature fluctuations- Inconsistent mobile phase preparation | - Degas the mobile phases.- Ensure the column oven is functioning correctly.- Prepare fresh mobile phases daily and ensure accurate composition. |
| High Background Noise | - Contaminated mobile phase or LC system- Bleed from the column or other components | - Use high-purity solvents and additives.- Flush the LC system with an appropriate cleaning solution.- Install a guard column. |
| Incorrect Metabolite Identification | - Co-eluting isomers- Incorrect interpretation of mass spectra | - Optimize the chromatographic gradient to improve the separation of isomers.- Carefully analyze the fragmentation patterns and compare them with in-silico fragmentation tools or literature data.- If possible, confirm with a synthesized analytical standard. |
Visualizations
This compound Metabolism Pathway
Caption: Simplified metabolic pathway of this compound.
Experimental Workflow for this compound Metabolite Analysis
Caption: General experimental workflow for analyzing this compound metabolites.
Troubleshooting Logic for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
References
- 1. In vivo and in vitro metabolism of the designer benzodiazepine, this compound: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples | springermedizin.de [springermedizin.de]
- 2. In vivo and in vitro metabolism of the designer benzodiazepine, this compound: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to reduce animal stress in Bretazenil behavioral experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing animal stress during behavioral experiments involving Bretazenil.
Troubleshooting Guides
Issue: Animals exhibit signs of acute stress (e.g., freezing, vocalization, excessive grooming) during handling and dosing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Habituation | Implement a structured habituation protocol. For rodents, handle each animal for 5-10 minutes daily for at least 5-7 days prior to the experiment.[1][2] | Reduced fear response to the experimenter and handling procedures. |
| Aversive Handling Technique | Utilize non-aversive handling methods. For mice, use a tunnel or cupped hands instead of tail handling.[1][3] | Minimized anxiety and stress associated with being picked up.[1] |
| Stress from Injection Procedure | If using intraperitoneal (IP) injection, ensure proper technique and consider alternative, less stressful routes if scientifically appropriate, such as oral gavage with proper habituation. | Decreased physiological and behavioral stress responses to drug administration. |
| Novelty of Dosing Environment | Acclimatize animals to the dosing room and any restraint devices that will be used. Allow animals to explore the dosing area for several sessions before the actual experiment. | Familiarity with the environment reduces novelty-induced stress. |
Issue: High variability in behavioral data between subjects.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Environmental Conditions | Standardize housing conditions, including lighting, temperature, and noise levels. Ensure all cages have identical environmental enrichment. | Reduced environmental confounds contributing to data variability. |
| Lack of Environmental Enrichment | Provide species-appropriate enrichment, such as nesting material, shelters, and gnawing sticks for rodents. | Promotes natural behaviors and reduces chronic stress, leading to more stable baseline behavior. |
| Genetic Variation within Outbred Stocks | If appropriate for the study, consider using inbred strains to reduce genetic variability. | Increased homogeneity in behavioral responses. |
| Social Stress | House social animals in stable, compatible groups. Avoid mixing unfamiliar animals immediately before an experiment. | Minimized aggression and social stress that can impact behavior. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended period for acclimatization and habituation before starting a this compound behavioral study?
A1: A minimum of one week of acclimatization to the housing facility is recommended upon arrival. Following this, a habituation period of at least 5-7 days should be implemented. This involves daily handling of each animal to accustom them to the researcher and the specific procedures of the experiment, such as being transported to the testing room and the method of administration.
Q2: How can I minimize the stress associated with oral gavage for this compound administration?
A2: To minimize stress from oral gavage, it is crucial to habituate the animals to the procedure. This can be done by sham-dosing with the vehicle (e.g., water or saline) for several days leading up to the experiment. Using the smallest possible volume is also recommended, ideally around 5 mL/kg for rodents, as this has been shown to induce no more stress than restraint alone.
Q3: What type of environmental enrichment is most effective for reducing stress in rodents used in these studies?
A3: Effective environmental enrichment for rodents should cater to their natural behaviors. This includes providing materials for nest building (e.g., shredded paper or cotton squares), structures for hiding (e.g., small cardboard boxes or plastic tunnels), and objects for gnawing (e.g., wooden chew sticks). These items can reduce stress-related behaviors and physiological markers like corticosterone levels.
Q4: Can handling-habituation affect the anxiolytic properties of benzodiazepines like this compound?
A4: Yes, some studies suggest that extensive handling habituation can reduce the baseline anxiety of the animals to a point where the anxiolytic effects of benzodiazepines may be less apparent in certain behavioral tests. It is important to be consistent with handling procedures across all experimental groups and to consider the baseline emotional state of the animals when interpreting results.
Q5: What are the key ethical considerations when designing a study with this compound?
A5: The core ethical principles are the "Three Rs": Replacement (using non-animal models where possible), Reduction (using the minimum number of animals necessary for statistically significant results), and Refinement (modifying procedures to minimize animal pain, suffering, and distress). For this compound studies, refinement is key. This includes using the least invasive administration routes, providing adequate housing and enrichment, and establishing humane endpoints to prevent prolonged suffering.
Experimental Protocols
Protocol 1: Habituation to Handling and Injection
-
Daily Handling: For 7 consecutive days prior to the experiment, handle each rodent for 5-10 minutes. Use a non-aversive method, such as allowing the animal to walk onto an open hand or into a handling tunnel.
-
Simulated Dosing: For the last 3 days of the habituation period, simulate the administration procedure.
-
For Injection: Gently restrain the animal as you would for an injection, and lightly touch the injection site with the cap of a needle.
-
For Oral Gavage: Gently restrain the animal and touch the tip of a gavage needle (without administering any substance) to its mouth.
-
-
Positive Reinforcement: If compatible with the study design, provide a small food reward after each handling session.
-
Record Keeping: Note any signs of distress in each animal during handling to identify individuals that may require further habituation.
Protocol 2: Environmental Enrichment for Rodent Cages
-
Nesting Material: Provide at least 2-3 grams of nesting material per mouse, such as crinkled paper, cotton squares, or other commercially available products.
-
Shelter: Include a structure that allows the animals to hide, such as a small cardboard tube, a plastic "igloo," or a mouse house. This is especially important for co-housed animals in clear cages.
-
Gnawing Objects: Place a wooden chew stick or a similar item in the cage to allow for natural gnawing behavior, which is essential for dental health.
-
Foraging Opportunities: Scatter a small portion of the daily food ration in the bedding to encourage natural foraging behavior.
-
Consistency: Ensure that all cages within the study (both control and experimental groups) are enriched in an identical manner to avoid introducing variables.
Visualizations
Caption: Workflow for a this compound behavioral experiment.
Caption: Troubleshooting high variability in behavioral data.
Caption: Simplified this compound signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Control of Stress and Distress - Recognition and Alleviation of Pain and Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Designing animal-friendly behavioral tests for neuroscience research: The importance of an ethological approach [frontiersin.org]
Validation & Comparative
A Comparative Analysis of Bretazenil and Diazepam in Preclinical Anxiety Models
In the landscape of anxiolytic drug development, understanding the nuanced differences between compounds is paramount. This guide provides a detailed comparison of Bretazenil, a partial benzodiazepine receptor agonist, and Diazepam, a full agonist, based on their efficacy in established rodent models of anxiety. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Overview of Compounds
Diazepam , a classical benzodiazepine, exerts its anxiolytic effects by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. It is a full agonist, meaning it produces a maximal response at the receptor.
This compound (Ro 16-6028) is an imidazopyrrolobenzodiazepine that also acts on the benzodiazepine site of the GABA-A receptor. However, it is classified as a partial agonist. This property suggests that it may produce anxiolytic effects with a potentially lower incidence of side effects such as sedation and physical dependence compared to full agonists like Diazepam.[1][2]
Efficacy in the Elevated Plus-Maze (EPM)
The Elevated Plus-Maze is a widely used behavioral assay for assessing anxiety in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: The maze is shaped like a plus sign, raised from the floor. It consists of two open arms and two closed arms (enclosed by high walls), with a central platform.
-
Animals: Male rats or mice are commonly used.
-
Procedure:
-
Animals are administered this compound, Diazepam, or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
Following a pre-treatment period (e.g., 30 minutes), each animal is placed on the central platform of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a set duration, usually 5 minutes.
-
Behavior is recorded, often by a video camera, and scored for various parameters.
-
-
Measures:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as an indicator of general activity).
-
Head-dipping and stretch-attend postures (as measures of risk assessment).
-
Elevated Plus-Maze Experimental Workflow.
Comparative Data: Elevated Plus-Maze
Studies have shown that both this compound and Diazepam increase the percentage of time spent and the number of entries into the open arms, indicative of anxiolytic activity.[3][4] However, the magnitude of these effects and the associated side-effect profile can differ. This compound has been observed to produce anxiolytic-like effects with less incapacitation compared to Diazepam.[1]
| Compound | Dose Range (mg/kg, i.p.) | Effect on % Open Arm Time | Effect on % Open Arm Entries | Notes |
| Diazepam | 1.0 - 2.0 (rat) | Significant Increase | Significant Increase | At higher doses, sedative effects may confound the results by reducing overall locomotor activity. |
| This compound | 0.1 - 3.0 (rat) | Significant Increase | Significant Increase | Anxiolytic effects observed at doses that do not significantly reduce locomotor activity. |
Efficacy in the Vogel Conflict Test (VCT)
The Vogel Conflict Test is a conditioned model of anxiety where a thirsty animal is punished for drinking. Anxiolytic drugs are expected to increase the number of punished licks.
Experimental Protocol: Vogel Conflict Test
-
Apparatus: A testing chamber with a drinking spout connected to a shock generator.
-
Animals: Typically, water-deprived rats.
-
Procedure:
-
Animals are water-deprived for a period (e.g., 48 hours) to motivate drinking.
-
Following drug administration, the animal is placed in the chamber.
-
After a brief period of unpunished drinking, every 20th lick on the spout results in a mild electric shock.
-
The number of shocks taken (or punished licks) during a set period is recorded.
-
-
Measures:
-
Number of punished licks.
-
Unpunished drinking (as a control for thirst and motor effects).
-
Vogel Conflict Test Experimental Workflow.
Comparative Data: Vogel Conflict Test
Both this compound and the full agonist chlordiazepoxide (a compound similar to Diazepam) have demonstrated dose-related anti-conflict effects in the Vogel Conflict Test. This indicates that both compounds can reduce the suppressive effect of punishment on behavior, a hallmark of anxiolytic action.
| Compound | Dose Range (mg/kg) | Effect on Punished Licking | Notes |
| Chlordiazepoxide | (Not specified) | Linear dose-related increase | Also increased unpunished drinking, suggesting potential side effects. |
| This compound | (Not specified) | Linear dose-related increase | Also increased unpunished drinking. |
Signaling Pathway
Both this compound and Diazepam mediate their effects through the GABA-A receptor, a ligand-gated ion channel. Their binding to the benzodiazepine site allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. The key difference lies in their efficacy at the receptor: Diazepam, as a full agonist, elicits a maximal response, while this compound, as a partial agonist, produces a submaximal response.
GABA-A Receptor Signaling Pathway.
Conclusion
Both this compound and Diazepam demonstrate clear anxiolytic efficacy in standard preclinical models of anxiety. The primary distinction lies in their pharmacological profile as partial and full agonists, respectively. While Diazepam produces robust anxiolytic effects, these are often accompanied by sedation at higher doses. This compound's partial agonism appears to offer a wider therapeutic window, providing anxiolysis with a potentially reduced liability for incapacitating side effects. This comparative analysis underscores the importance of considering not only the efficacy but also the broader pharmacological profile when evaluating novel anxiolytic candidates. Future research should continue to explore these differences, particularly in models that can dissociate anxiolytic effects from sedative properties.
References
- 1. This compound, a benzodiazepine receptor partial agonist, as an adjunct in the prophylactic treatment of OP poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The use of the rat elevated plus-maze to discriminate between non-selective and BZ-1 (omega 1) selective, benzodiazepine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
A Comparative Guide to Bretazenil and Zolpidem in Preclinical Sleep Studies
This guide provides a detailed comparison of bretazenil and zolpidem, two distinct modulators of the GABA-A receptor, focusing on their effects in preclinical sleep studies. It is designed for researchers, scientists, and professionals in drug development, offering an objective analysis supported by experimental data.
Introduction: Distinct Modulators of GABA-A Receptors
Zolpidem, a widely prescribed hypnotic agent, is an imidazopyridine that acts as a positive allosteric modulator of the GABA-A receptor.[1] It exhibits a strong preference for receptors containing the α1 subunit.[1][2][3] This selectivity is believed to mediate its potent sedative-hypnotic effects while producing weaker anxiolytic, myorelaxant, and anticonvulsant properties.[1]
In contrast, this compound is an imidazopyrrolobenzodiazepine classified as a high-potency benzodiazepine partial agonist. Unlike zolpidem, this compound has a broader spectrum of action, binding with high affinity to GABA-A receptors containing α1, α2, α3, and α5 subunits, and with low affinity to those with α4 and α6 subunits. Its nature as a partial agonist suggests a profile with potentially reduced adverse effects, such as a lower propensity for developing tolerance and withdrawal.
Mechanism of Action: A Tale of Two Affinities
Both this compound and zolpidem exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, a ligand-gated chloride ion channel. However, their distinct pharmacological profiles arise from differences in their binding and efficacy at various receptor subtypes.
-
Zolpidem: As a selective agonist, zolpidem primarily targets GABA-A receptors containing the α1 subunit, which are densely expressed in brain regions associated with sleep regulation. This binding increases the frequency of chloride channel opening, leading to neuronal hyperpolarization and a potent hypnotic effect. The sedative action of zolpidem is almost exclusively mediated by these α1-GABA-A receptors.
-
This compound: As a partial agonist, this compound binds to a wider range of GABA-A receptor subtypes but produces a submaximal response compared to full agonists like diazepam. This means that even at saturating concentrations, it does not fully potentiate the effect of GABA to the same extent as a full agonist. This characteristic is thought to contribute to its anxiolytic effects with potentially weaker sedation.
Figure 1: Simplified signaling pathway of GABA-A receptor modulators.
Preclinical Data on Sleep Architecture
Preclinical studies, primarily in rats, have elucidated the differing effects of zolpidem and this compound on sleep architecture.
Zolpidem:
-
NREM Sleep: Zolpidem consistently increases Non-Rapid Eye Movement (NREM) sleep, particularly slow-wave sleep (also known as delta sleep).
-
REM Sleep: It generally causes a reduction in Rapid Eye Movement (REM) sleep duration and the number of entries into REM sleep.
-
Wakefulness: Zolpidem significantly reduces wakefulness.
-
Long-term Effects: Sub-chronic administration of zolpidem has been shown to cause lasting modifications in sleep organization, including a decrease in delta sleep 24 hours after cessation of the drug.
This compound:
-
NREM Sleep: At a dose of 0.5 mg, this compound has been shown to increase stage 2 sleep. Another study noted an increase in stage 2 sleep but a reduction in stage 3 (slow-wave) sleep.
-
REM Sleep: this compound delays the onset of REM sleep (increases REM latency). At higher doses, it can also decrease the amount of REM sleep.
-
Sleep Stability: It reduces the number of shifts between sleep stages, suggesting a more consolidated sleep pattern.
| Parameter | Zolpidem | This compound |
| NREM Sleep | ▲ Increases Delta Sleep | ▲ Increases Stage 2 Sleep ▼ Decreases Stage 3 Sleep |
| REM Sleep | ▼ Decreases duration and entries | ▼ Decreases duration |
| REM Latency | ▲ Increases | ▲ Increases |
| Wakefulness | ▼ Decreases | No significant effect on intermittent wakefulness |
| Sleep Stability | N/A | ▲ Reduces shifts between stages |
Table 1: Summary of this compound and Zolpidem Effects on Sleep Parameters in Preclinical and Clinical Studies.
Experimental Protocols
The methodologies employed in these preclinical studies are crucial for interpreting the results. A typical experimental workflow is as follows:
Experimental Design:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor brain activity and muscle tone, respectively.
-
Acclimatization: A recovery and acclimatization period follows surgery, where animals are habituated to the recording chambers and tethering system.
-
Drug Administration: this compound, zolpidem, or a vehicle (placebo) is administered, typically via intraperitoneal (i.p.) injection or oral gavage.
-
Data Recording: EEG and EMG data are continuously recorded for a set period (e.g., 6-24 hours) post-administration.
-
Sleep Scoring: The recorded data is visually or automatically scored in epochs (e.g., 30 seconds) to classify periods of wakefulness, NREM sleep, and REM sleep.
-
Data Analysis: Key sleep parameters are quantified and statistically compared between treatment groups.
References
Head-to-head comparison of Bretazenil and other partial agonists
An Objective Comparison of Bretazenil and Other GABA-A Receptor Partial Agonists
This guide provides a head-to-head comparison of this compound with other notable GABA-A receptor partial agonists, including Imidazenil and Abecarnil. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed understanding of the pharmacological profiles of these compounds.
Introduction to GABA-A Partial Agonists
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for drugs treating anxiety, epilepsy, and sleep disorders.[1][2] Classical benzodiazepines (BZs) like diazepam are full agonists at the benzodiazepine binding site of the GABA-A receptor, exerting potent anxiolytic, sedative, anticonvulsant, and myorelaxant effects. However, their use is limited by side effects such as drowsiness, amnesia, tolerance, and dependence.[3]
Partial agonists were developed to offer a safer therapeutic profile by modulating GABA-A receptor function to a lesser degree than full agonists. These compounds, in theory, could provide anxiolytic and anticonvulsant benefits with reduced sedation and a lower potential for tolerance and withdrawal. This compound, an imidazopyrrolobenzodiazepine, is a high-potency partial agonist that binds to a wider range of GABA-A receptor subtypes (α1, α2, α3, α4, α5, and α6) compared to traditional benzodiazepines, which do not bind to α4 and α6 subunit-containing receptors. This guide compares its properties to other significant partial agonists.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and other selected partial agonists, focusing on their binding affinity (Ki) and efficacy (Imax) at different GABA-A receptor subtypes.
Table 1: Binding Affinity (Ki, nM) at GABA-A Receptor Subtypes
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 | Selectivity Profile |
| This compound | < 1 nM | < 1 nM | < 1 nM | < 1 nM | Non-selective among α1, α2, α3, α5. Also binds α4 and α6. |
| Imidazenil | Data not specified | Data not specified | Data not specified | Data not specified | Displaces [3H]flumazenil non-selectively. Does not act at α4/α6. |
| Abecarnil | Selective | Less Potent | Less Potent | Data not specified | Selective for the BZ-ω1 (α1) receptor subtype. |
Note: Specific Ki values for all compounds across all subtypes are not consistently available in single sources. The table reflects the reported affinities and selectivities.
Table 2: Efficacy (% of Full Agonist like Diazepam or Flunitrazepam)
| Compound | Receptor Subtype | Efficacy (Imax) | Key Observations |
| This compound | α1, α2, α3, α5 | 20 - 44% | Consistently acts as a low-efficacy partial agonist across subtypes. |
| α3β2γ2 | 58 ± 7% | Efficacy measured relative to flunitrazepam. | |
| α5β2γ2 | 35 ± 11% | Efficacy measured relative to flunitrazepam. | |
| Imidazenil | General | Low Intrinsic Efficacy | Elicits anxiolytic and anticonvulsant effects without sedation. |
| Abecarnil | α3β2γ2 | ~100% (Full Agonist) | Acts as a full agonist at this subtype relative to flunitrazepam. |
| α5β2γ2 | 52 ± 14% (Partial Agonist) | Demonstrates subtype-dependent efficacy. |
In Vivo Effects Comparison
-
This compound : Demonstrates potent anxiolytic and anticonvulsant effects. However, clinical studies revealed it to be profoundly sedating at anxiolytic doses, a side effect that has hindered its development. A 0.5mg dose of this compound is roughly equivalent in psychomotor impairment to 10mg of diazepam.
-
Imidazenil : Shows clear anxiolytic-like effects at doses close to those causing motor impairment. It is noted for having low intrinsic efficacy and being non-sedating.
-
Abecarnil : Produces weaker or non-specific anxiolytic-like effects, as these effects occur at doses similar to those impairing motor performance, which may be due to its selectivity for the α1 subtype associated with sedation.
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for comparing these compounds.
Caption: GABA-A receptor positive allosteric modulation (PAM) by a partial agonist.
Caption: Workflow for comparative assessment of GABA-A receptor partial agonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.
Protocol 1: Radioligand Binding Assay for GABA-A Receptor
This protocol is adapted from methodologies for determining ligand affinity at the benzodiazepine binding site using [3H]flumazenil.
Objective: To determine the binding affinity (Ki) of test compounds (e.g., this compound) by measuring their ability to displace a radiolabeled ligand ([3H]flumazenil) from GABA-A receptors in brain tissue homogenates.
Materials:
-
Tissue: Whole rat brain or specific regions like the cerebral cortex.
-
Buffers:
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [3H]flumazenil (specific activity ~80-90 Ci/mmol).
-
Non-specific binding control: Unlabeled Diazepam (10 µM) or Flumazenil.
-
Test compounds at various concentrations.
-
Scintillation cocktail and vials.
-
Glass-fiber filters and filtration manifold.
Methodology:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in ice-cold Binding Buffer and repeating the high-speed centrifugation. Repeat this wash step twice to remove endogenous GABA.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of approximately 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes containing:
-
100 µL of membrane suspension.
-
50 µL of [3H]flumazenil (final concentration ~1-2 nM).
-
50 µL of either Binding Buffer (for total binding), unlabeled ligand (for non-specific binding), or test compound at varying concentrations.
-
-
Incubate the tubes for 60-90 minutes at 4°C to reach equilibrium.
-
Terminate the incubation by rapid vacuum filtration through glass-fiber filters, followed by three quick washes with ice-cold Binding Buffer to separate bound from free radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol details a method for measuring the modulatory effects of partial agonists on GABA-evoked currents in cells expressing GABA-A receptors.
Objective: To determine the efficacy (Imax) and potency (EC50) of test compounds by measuring their effect on GABA-activated chloride currents.
Materials:
-
Cells: HEK293 cells transiently or stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α3β2γ2).
-
Solutions:
-
External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 Glucose; pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH 7.2 with KOH.
-
-
Agonist: GABA.
-
Test Compounds: this compound, Imidazenil, etc., dissolved in external solution.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Methodology:
-
Cell Preparation:
-
Plate cells onto glass coverslips 24-48 hours before recording.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with external solution.
-
-
Recording:
-
Fabricate recording pipettes from borosilicate glass capillaries, with a resistance of 4-8 MΩ when filled with internal solution.
-
Under voltage-clamp mode, approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "giga-seal").
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Hold the cell membrane potential at -60 mV or -80 mV.
-
-
Compound Application:
-
Establish a stable baseline current.
-
Apply a low concentration of GABA (e.g., the EC3-EC10 concentration) to elicit a small, stable control current. This mimics the tonic presence of GABA in the synapse.
-
Co-apply the GABA concentration with varying concentrations of the test compound (partial agonist) to determine its potentiating effect.
-
To determine maximal efficacy (Imax), apply a saturating concentration of the test compound along with GABA and compare the potentiation to that of a full agonist like diazepam.
-
Ensure complete washout of the compound between applications to allow the receptors to recover.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Plot the percentage enhancement of the GABA current against the concentration of the test compound.
-
Fit the concentration-response curve with a Hill equation to determine the EC50 (potency) and Imax (efficacy) for each compound.
-
References
- 1. Molecular mechanisms of the partial allosteric modulatory effects of this compound at gamma-aminobutyric acid type A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of the partial allosteric modulatory effects of this compound at gamma-aminobutyric acid type A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Unveiling the Interplay: Flumazenil's Antagonism of Bretazenil's Effects at the GABA-A Receptor
For the attention of researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the pharmacological interactions between the partial benzodiazepine agonist, bretazenil, and the competitive antagonist, flumazenil. This analysis is supported by experimental data to elucidate the validation of this compound's effects through flumazenil-mediated antagonism.
This compound, a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, has been a subject of interest for its potential anxiolytic properties with a reduced side-effect profile compared to full agonists.[1] Flumazenil, a well-established competitive antagonist at the same binding site, serves as a critical tool for reversing the effects of benzodiazepine agonists and is instrumental in validating their receptor-mediated actions.[2][3] This guide delves into the quantitative and methodological aspects of their interaction.
Comparative Analysis of this compound and Flumazenil
To comprehend the dynamic between this compound and flumazenil, it is essential to compare their binding affinities for various GABA-A receptor subtypes and their observed effects in behavioral and physiological assays.
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of this compound and flumazenil for different α subunits of the GABA-A receptor. A lower Ki value indicates a higher binding affinity.
| GABA-A Receptor Subtype | This compound Ki (nM) | Flumazenil Ki (nM) |
| α1β3γ2 | ~0.3 | 1.05 |
| α2β3γ2 | ~0.3 | ~1 |
| α3β3γ2 | ~0.3 | 1.05 |
| α5β3γ2 | ~0.3 | ~1 |
Data compiled from publicly available databases and research articles.
Behavioral Effects and Antagonism
Experimental evidence from animal models demonstrates flumazenil's ability to dose-dependently block the behavioral effects of this compound.
| Experimental Model | This compound Effect | Flumazenil Antagonism |
| Pigeons (Punished Responding) | Markedly increased punished responding. | Dose-dependently blocked the effects of this compound.[4] |
| Pigeons (Drug Discrimination) | Partially substituted for the discriminative stimulus effects of a full agonist (midazolam). | Dose-dependently blocked the discriminative stimulus effects of this compound.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the study of this compound and flumazenil interactions.
Radioligand Binding Assay
This protocol outlines a standard method for determining the binding affinity of this compound and flumazenil for the benzodiazepine binding site on GABA-A receptors using [³H]-flumazenil.
1. Membrane Preparation:
-
Homogenize whole brains from male Sprague-Dawley rats in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in buffer and store at -80°C. Determine protein concentration using a standard assay (e.g., Bradford).
2. Binding Assay:
-
In a final volume of 0.5 mL of 50 mM Tris-HCl buffer (pH 7.4), add:
-
100 µg of membrane protein.
-
[³H]-Flumazenil at a final concentration of ~1 nM.
-
Varying concentrations of the unlabeled test compound (this compound or flumazenil) (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).
-
Incubate the mixture for 30-60 minutes at 4°C.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
3. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Behavioral Assay: Antagonism of Punished Responding in Pigeons
This protocol describes a method to evaluate the antagonistic effect of flumazenil on the anti-punishment (anxiolytic-like) effects of this compound.
1. Subjects:
-
Adult male White Carneau pigeons with a history of key-peck responding.
2. Apparatus:
-
A standard pigeon operant conditioning chamber equipped with a response key, a grain hopper, and a stimulus light. A device for delivering a brief, response-contingent electric shock is also required.
3. Procedure:
-
Training: Train pigeons to peck the response key under a multiple-component schedule of food reinforcement. In one component, responding is reinforced with food on a fixed-interval schedule. In another component, responding is reinforced with food but also occasionally punished with a brief electric shock.
-
Drug Administration: Administer this compound intramuscularly at various doses to determine its effect on punished responding. To test for antagonism, administer flumazenil intramuscularly at various doses prior to the administration of a dose of this compound that is known to increase punished responding.
-
Data Collection: Record the rate of responding in both the punished and unpunished components of the schedule.
4. Data Analysis:
-
Analyze the data to determine if flumazenil dose-dependently reduces the increase in punished responding produced by this compound. Statistical analysis, such as ANOVA, can be used to determine the significance of the effects.
Visualizing the Interactions
The following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of the molecular interaction between this compound and flumazenil.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Flumazenil: a new benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flumazenil in benzodiazepine antagonism. Actions and clinical use in intoxications and anaesthesiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of behavioral effects of this compound by flumazenil and ZK 93,426 in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bretazenil and Classical Benzodiazepines: Binding Affinity at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity of Bretazenil, a partial agonist at the benzodiazepine site of the GABA-A receptor, with that of classical benzodiazepines such as Diazepam, Lorazepam, Alprazolam, Flunitrazepam, and Clonazepam. This analysis is supported by experimental data from various radioligand binding assays, offering insights into their therapeutic and side-effect profiles.
This compound, an imidazopyrrolobenzodiazepine, is distinguished from traditional 1,4-benzodiazepines by its partial agonist activity and its broader binding profile.[1] While classical benzodiazepines primarily interact with GABA-A receptors containing α1, α2, α3, and α5 subunits, this compound also demonstrates low-affinity binding to α4 and α6 subunit-containing receptors.[1] This wider spectrum of activity may contribute to its unique pharmacological profile, which has been suggested to include a reduced propensity for tolerance and withdrawal.[1]
Comparative Binding Affinity Data
The binding affinity of a compound to a receptor is a critical determinant of its potency and is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and several classical benzodiazepines for the benzodiazepine binding site on the GABA-A receptor. It is important to note that these values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
| Compound | Receptor Subtype / Tissue | Radioligand | Ki (nM) | IC50 (nM) |
| This compound | α1β1γ2 | [35S]TBPS | 6.1[2] | |
| α1, α2, α3, α5-containing | [3H]Ro15-1788 | 0.21-0.40[3] | ||
| Diazepam | Rat Cortical Membranes | [3H]-Flumazenil | 1.53 | |
| GABA-A Receptor | Not Specified | |||
| Lorazepam | GABA-A Receptor | Not Specified | High Affinity* | |
| Alprazolam | Rat Brain | [3H]Alprazolam | 4.6 (Kd) | |
| GABA-A Receptor | Not Specified | |||
| Flunitrazepam | Intact Primary Cultured Spinal Cord Neurons | [3H]-Flunitrazepam | 6.1 (Kd) | |
| α1β1γ2L | Not Specified | 29 (EC50) | ||
| α3β1γ2L | Not Specified | 23 (EC50) | ||
| Clonazepam | GABA-A Receptor | Not Specified | ||
| Ro15-1788 (Flumazenil) | Rat Cerebral Cortex | [3H]Diazepam | 2.3 | |
| Rat Cerebral Cortex | [3H]Ro 15-1788 | 1.0 (Kd) | ||
| Rabbit and Turtle Retina | [3H]-RO 15-1788 | 0.75 (Kd) |
*Qualitative descriptions from the literature suggest a high affinity for Lorazepam, though specific Ki values were not found in the initial search.
Experimental Protocols
The determination of benzodiazepine binding affinity is predominantly carried out using in vitro radioligand binding assays. A standard methodology is the competitive binding assay.
General Protocol for Radioligand Binding Assay:
-
Membrane Preparation: The source of the GABA-A receptors is typically a crude membrane preparation from a specific brain region (e.g., rat cerebral cortex) or cultured cells expressing specific receptor subtypes. The tissue is homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-Flumazenil or [3H]flunitrazepam), which is known to bind with high affinity to the benzodiazepine site, is incubated with the membrane preparation.
-
Competition: Varying concentrations of the unlabeled test compound (e.g., this compound or a classical benzodiazepine) are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of benzodiazepines and the general workflow of a radioligand binding assay.
References
Cross-Tolerance Between Bretazenil and Other GABAergic Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-tolerance profiles of Bretazenil, a partial agonist at the GABA-A receptor, with other GABAergic modulators, primarily full benzodiazepine agonists. The information is compiled from preclinical studies and is intended to support research and drug development in the field of GABAergic pharmacology.
Introduction
This compound is an imidazopyrrolobenzodiazepine that acts as a high-potency partial agonist at the benzodiazepine binding site of the GABA-A receptor.[1][2] Its pharmacological profile, distinct from traditional 1,4-benzodiazepines, has led to investigations into its potential for a reduced side-effect profile, including a lower propensity for developing tolerance and dependence.[2] Understanding the cross-tolerance between this compound and other GABAergic modulators is crucial for predicting its clinical utility and for the development of novel therapeutics with improved long-term efficacy. This guide summarizes key experimental findings, presents quantitative data for comparison, and details the methodologies employed in these studies.
Data Presentation
The following tables summarize quantitative data from preclinical studies investigating cross-tolerance between this compound and other GABAergic modulators.
Table 1: Cross-Tolerance in Drug Discrimination Studies
| Chronic Treatment (Agonist) | Test Drug | Training Dose | Pre-Chronic ED50 (or effective dose) | Post-Chronic ED50 (or effective dose) | Fold Change | Species | Reference |
| Chlordiazepoxide | Chlordiazepoxide | 10 mg/kg | 10 mg/kg produced 100% drug-appropriate responding | 10 mg/kg no longer produced drug-appropriate responding | N/A | Rat | [Bronson, 1993] |
| Chlordiazepoxide | This compound | 10 mg/kg | 1 mg/kg produced 100% drug-appropriate responding | Insurmountable tolerance; no drug-appropriate responding at doses up to 56 mg/kg | >56 | Rat | [Bronson, 1993] |
Table 2: Cross-Tolerance in Studies of Rate-Decreasing Effects
| Chronic Treatment (Agonist) | Duration | Final Dose | Test Drug | Outcome | Species | Reference |
| This compound | 8-12 weeks | 30 mg/kg/day | Chlordiazepoxide | Tolerance to rate-decreasing effects observed | Rat | [Speck et al., 1995] |
| This compound | 8-12 weeks | 30 mg/kg/day | Midazolam | Tolerance to rate-decreasing effects observed | Rat | [Speck et al., 1995] |
| This compound | 8-12 weeks | 30 mg/kg/day | Abecarnil | Tolerance to rate-decreasing effects observed | Rat | [Speck et al., 1995] |
| Chlordiazepoxide | 8-12 weeks | 30 mg/kg/day | Chlordiazepoxide | Tolerance to rate-decreasing effects observed | Rat | [Speck et al., 1995] |
| Chlordiazepoxide | 8-12 weeks | 30 mg/kg/day | Midazolam | Tolerance to rate-decreasing effects observed | Rat | [Speck et al., 1995] |
| Chlordiazepoxide | 8-12 weeks | 30 mg/kg/day | Abecarnil | Tolerance to rate-decreasing effects observed | Rat | [Speck et al., 1995] |
Table 3: Tolerance to Anticonvulsant Effects
| Chronic Treatment | Test Drug | Outcome on Anticonvulsant Effect | Comparison | Species | Reference |
| This compound | This compound | Tolerance develops more slowly than to diazepam | Slower tolerance development | Rat | [2] |
| Diazepam | Diazepam | Tolerance develops | Faster tolerance development | Rat | [2] |
| Imidazenil | Imidazenil | Tolerance develops more slowly than to this compound | Slower tolerance development | Rat |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on descriptions found in the referenced literature and general knowledge of these behavioral paradigms.
Two-Lever Drug Discrimination Procedure
This procedure is used to assess the subjective effects of drugs. Animals are trained to discriminate between the effects of a specific drug and a vehicle (e.g., saline).
1. Apparatus:
-
Standard operant conditioning chambers equipped with two response levers and a food dispenser for reinforcement (e.g., food pellets).
2. Training Phase:
-
Habituation and Lever Press Training: Rats are first habituated to the operant chambers and trained to press a lever to receive a food reward. This is typically done on a continuous reinforcement schedule, which is then shifted to a fixed-ratio (FR) schedule (e.g., FR 10, where 10 lever presses are required for a reward).
-
Discrimination Training:
-
On days when the training drug (e.g., 10 mg/kg chlordiazepoxide) is administered (typically intraperitoneally, 15-30 minutes before the session), responses on one designated lever (the "drug lever") are reinforced. Responses on the other lever ("saline lever") have no consequence.
-
On days when the vehicle (saline) is administered, responses on the saline lever are reinforced, and responses on the drug lever are not.
-
Drug and saline sessions are typically alternated daily.
-
Training continues until a criterion for discrimination is met, for example, at least 80% of the total responses before the first reinforcer is delivered are on the correct lever for a certain number of consecutive days.
-
3. Testing Phase:
-
Once the discrimination is stable, test sessions are introduced.
-
Various doses of the training drug or novel drugs (like this compound) are administered before the session.
-
During test sessions, responses on either lever may be reinforced, or reinforcement may be withheld to avoid influencing the animal's choice.
-
The percentage of responses on the drug-correct lever is measured to determine if the test drug produces subjective effects similar to the training drug (i.e., generalization).
Fixed-Interval Schedule of Reinforcement
This schedule is used to study the effects of drugs on operant behavior, particularly their rate-altering effects.
1. Apparatus:
-
Standard operant conditioning chambers with a response lever and a mechanism for delivering a reinforcer (e.g., food or water).
2. Procedure:
-
Animals are trained to press a lever to receive a reward.
-
Under a fixed-interval (FI) schedule, a reinforcer is delivered for the first response that occurs after a specific period has elapsed since the last reinforcer was delivered. For example, under an FI 60-second schedule, the first lever press after 60 seconds is rewarded.
-
This schedule typically produces a "scalloped" pattern of responding, with a pause after reinforcement followed by a gradual increase in response rate as the end of the interval approaches.
-
To assess tolerance, a drug's effect on the response rate is determined before and after a period of chronic drug administration. A rightward shift in the dose-response curve for the rate-decreasing effects of a drug indicates the development of tolerance.
Mandatory Visualization
GABAergic Signaling Pathway
Caption: Simplified GABAergic signaling pathway at an inhibitory synapse.
Experimental Workflow for Cross-Tolerance Study
Caption: General experimental workflow for a cross-tolerance study.
Logical Relationship of Cross-Tolerance
Caption: Logical relationship of cross-tolerance between this compound and full agonists.
References
A Comparative Guide to the Pharmacokinetic Profiles of Bretazenil and its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the partial benzodiazepine agonist, Bretazenil, and its active metabolites. While this compound was never commercially marketed, its unique properties as a partial agonist at the GABA-A receptor continue to make it a subject of scientific interest. This document summarizes the available experimental data on its absorption, distribution, metabolism, and excretion, and compares these characteristics to what is known about its metabolites.
Executive Summary
Pharmacokinetic Profiles: this compound vs. Metabolites
Due to the limited availability of specific pharmacokinetic parameters for the individual metabolites of this compound, a direct quantitative comparison is challenging. The following table summarizes the known pharmacokinetic data for the parent drug, this compound. The subsequent sections discuss the metabolic pathways and the qualitative understanding of its metabolites.
| Parameter | This compound | Active Metabolites |
| Peak Plasma Concentration (Cmax) | Data not available | Data not available |
| Time to Peak Plasma Concentration (Tmax) | Data not available | Data not available |
| Area Under the Curve (AUC) | Data not available | Data not available |
| Elimination Half-Life (t½) | ~2.5 hours[1] | Data not available |
| Bioavailability | Data not available | Data not available |
| Metabolism | Extensively metabolized via hydroxylation and glucuronidation[2] | Formed through Phase I and Phase II reactions |
| Primary Metabolites | Hydroxy-bretazenil, Reduced hydroxy-bretazenil, Reduced dihydroxy-bretazenil[2] | - |
| Excretion | Primarily as metabolites in urine | Data not available |
Note: The lack of quantitative data for the active metabolites is a significant gap in the current understanding of this compound's complete pharmacokinetic profile.
Signaling Pathway of this compound
This compound acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. Unlike traditional benzodiazepines that typically bind to α1, α2, α3, and α5 subunits, this compound exhibits a broader spectrum of action by also binding to α4 and α6 subunit-containing GABA-A receptor complexes[3]. This interaction enhances the effect of the neurotransmitter GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition and the subsequent anxiolytic and sedative effects.
Experimental Protocols
In Vitro Metabolism Studies
The metabolism of this compound has been investigated using in vitro models, primarily with human liver microsomes and hepatocytes. These studies are crucial for identifying the metabolic pathways and the enzymes involved.
General Workflow for In Vitro Metabolism Assay:
A typical protocol involves the following steps:
-
Preparation of Incubation Mixture: A buffered solution containing human liver microsomes or hepatocytes is prepared.
-
Initiation of Reaction: this compound is added to the mixture, and the metabolic reaction is initiated by the addition of cofactors such as NADPH (for Phase I reactions) and UDPGA (for Phase II reactions).
-
Incubation: The mixture is incubated at 37°C for a specific period to allow for metabolic conversion.
-
Termination of Reaction: The reaction is stopped at various time points by adding a quenching solvent, typically a cold organic solvent like acetonitrile.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant containing the parent drug and its metabolites is collected and analyzed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.
In Vivo Pharmacokinetic Studies
While detailed protocols for human pharmacokinetic studies of this compound are not extensively published, a general methodology for such studies can be outlined.
General Workflow for In Vivo Pharmacokinetic Study:
A typical clinical study to determine the pharmacokinetic profile of this compound would involve:
-
Subject Recruitment: A cohort of healthy volunteers would be enrolled in the study.
-
Drug Administration: A single dose of this compound would be administered to the subjects, typically orally.
-
Blood Sampling: Blood samples would be collected at various time points before and after drug administration.
-
Plasma Separation: The collected blood samples would be processed to separate the plasma.
-
Sample Analysis: The concentration of this compound and its metabolites in the plasma samples would be quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: The resulting concentration-time data would be used to calculate key pharmacokinetic parameters.
Discussion and Future Directions
The available data indicates that this compound is a rapidly eliminated compound that undergoes extensive metabolism. The identification of its major metabolites is a crucial step in understanding its complete pharmacological profile. However, the lack of quantitative pharmacokinetic data for these metabolites remains a significant knowledge gap. Future research should focus on:
-
Synthesizing and purifying the major metabolites of this compound to serve as analytical standards.
-
Developing and validating sensitive analytical methods for the simultaneous quantification of this compound and its key metabolites in biological matrices.
-
Conducting detailed in vitro and in vivo studies to determine the specific pharmacokinetic parameters of each active metabolite.
-
Investigating the pharmacological activity of the identified metabolites to understand their contribution to the overall therapeutic and potential adverse effects of this compound.
By addressing these research questions, a more complete and comparative understanding of the pharmacokinetic profiles of this compound and its active metabolites can be achieved, which will be invaluable for the design of future drug candidates targeting the GABA-A receptor.
References
Bretazenil: A Potential Candidate for Overcoming Benzodiazepine-Resistant Seizures
A Comparative Analysis of Bretazenil's Efficacy in Preclinical Models of Seizure Resistance
For researchers and professionals in the field of drug development, the challenge of benzodiazepine-resistant seizures is a significant hurdle in epilepsy treatment. While benzodiazepines are potent anticonvulsants, their efficacy can diminish with prolonged use, leading to tolerance and treatment failure. This guide provides a comparative analysis of this compound, a partial agonist at the benzodiazepine receptor, and its potential efficacy in seizure models where traditional benzodiazepines like diazepam lose their effectiveness. This analysis is based on preclinical data that suggests this compound's unique pharmacological profile may offer a solution to the problem of benzodiazepine resistance.
Introduction to this compound
This compound is an imidazopyrrolobenzodiazepine that acts as a partial agonist at the GABAA receptor's benzodiazepine binding site.[1][2][3] Unlike full agonists such as diazepam, this compound produces a submaximal response even at full receptor occupancy.[2] This property is hypothesized to contribute to a lower incidence of tolerance and dependence, making it a compound of interest for the long-term management of epilepsy and for use in clinical situations where benzodiazepine resistance is a concern.
Evidence from Preclinical Seizure Models
Direct experimental evidence of this compound's efficacy in animal models already rendered resistant to a full benzodiazepine agonist is limited in the public domain. However, a key study by Rundfeldt et al. (1995) provides compelling indirect evidence by demonstrating a lack of tolerance development to this compound's anticonvulsant effects with chronic administration, a stark contrast to the rapid tolerance observed with diazepam.[4]
Comparative Efficacy in Tolerance-Inducing Protocols
The following table summarizes the quantitative data from the study by Rundfeldt et al. (1995), which compared the anticonvulsant effects of diazepam and this compound in mice following a twice-daily administration for six days. The seizure thresholds for myoclonic, clonic, and tonic seizures were measured using intravenous pentylenetetrazol (PTZ) and maximal electroshock (MES).
Table 1: Comparison of Anticonvulsant Tolerance Development between Diazepam and this compound in Mice
| Seizure Model | Drug (Dosage) | Day 1 (Seizure Threshold % of Control) | Day 6 (Seizure Threshold % of Control) | Tolerance Development |
| Pentylenetetrazol (PTZ)-induced Seizures | ||||
| Myoclonic | Diazepam (5 mg/kg) | ~180% | ~110% | Yes |
| This compound (10 mg/kg) | ~160% | ~160% | No | |
| Clonic | Diazepam (5 mg/kg) | ~250% | ~130% | Yes |
| This compound (10 mg/kg) | ~200% | ~200% | No | |
| Maximal Electroshock (MES)-induced Seizures | ||||
| Tonic Hindlimb Extension | Diazepam (5 mg/kg) | ~220% | ~120% | Yes |
| This compound (10 mg/kg) | ~180% | ~180% | No |
Data are approximated from graphical representations in Rundfeldt et al., 1995.
As the data indicates, diazepam's anticonvulsant efficacy significantly decreased by day 6, demonstrating pronounced tolerance. In contrast, this compound maintained its anticonvulsant potency throughout the 6-day treatment period, suggesting it may remain effective in conditions where full agonists fail.
Benzodiazepine-Resistant Seizure Models: Experimental Protocols
To test the efficacy of compounds like this compound in a benzodiazepine-resistant state, specific animal models are employed. The lithium-pilocarpine model of status epilepticus (SE) in rats is a well-established method for inducing a state of benzodiazepine resistance that mimics clinical scenarios.
Lithium-Pilocarpine Model of Refractory Status Epilepticus
This model induces a prolonged state of seizures during which the effectiveness of benzodiazepines wanes.
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.
-
Lithium Administration: Rats are pre-treated with lithium chloride (LiCl) at a dose of 127 mg/kg administered intraperitoneally (i.p.). This is done 18 to 24 hours prior to the administration of pilocarpine.
-
Peripheral Cholinergic Blockade: To minimize the peripheral cholinergic effects of pilocarpine, a peripherally acting muscarinic antagonist such as methyl scopolamine (1 mg/kg, i.p.) or hyoscine N-butyl bromide (1 mg/kg, i.p.) is administered 30 minutes before pilocarpine.
-
Induction of Status Epilepticus: Pilocarpine is administered at a dose of 30-60 mg/kg (i.p.) to induce SE. The onset of seizures is monitored, and the severity is often rated using the Racine scale.
-
Development of Benzodiazepine Resistance: Benzodiazepine resistance in this model is time-dependent. To test for resistance, a full agonist like diazepam would be administered at a certain time point (e.g., 45-60 minutes) after the onset of SE. The failure of diazepam to terminate the seizures at this point would confirm a state of benzodiazepine resistance.
-
Testing of Investigational Drug: Once benzodiazepine resistance is established, the investigational compound (e.g., this compound) would be administered to assess its efficacy in terminating the ongoing seizures. Efficacy would be quantified by measuring the reduction in seizure duration, frequency, and severity.
Signaling Pathways and Mechanism of Action
The development of benzodiazepine resistance is primarily attributed to changes at the GABAA receptor level. During prolonged seizures, there is a dynamic alteration in GABAA receptor trafficking, leading to a reduction in the number of synaptic GABAA receptors, particularly those containing the γ2 subunit, which is crucial for benzodiazepine binding and efficacy.
As a partial agonist, this compound's ability to circumvent this resistance may lie in its different interaction with the GABAA receptor. While not fully elucidated in the context of a resistant state, it is plausible that its submaximal activation of the receptor does not trigger the same degree of receptor downregulation as full agonists. Furthermore, this compound has a broader binding profile than traditional benzodiazepines, showing affinity for α4 and α6 subunit-containing GABAA receptors in addition to the α1, α2, α3, and α5 subunits targeted by drugs like diazepam. This broader spectrum of activity could provide an alternative pathway for GABAergic enhancement when the traditional benzodiazepine-sensitive receptors are compromised.
Visualizing Experimental Workflows and Pathways
To better understand the experimental design and the underlying mechanisms, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a benzodiazepine receptor partial agonist, as an adjunct in the prophylactic treatment of OP poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of the pilocarpine animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticonvulsant tolerance and withdrawal characteristics of benzodiazepine receptor ligands in different seizure models in mice. Comparison of diazepam, this compound and abecarnil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Receptor Occupancy: Bretazenil (Partial Agonist) vs. Full Agonists at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor occupancy, binding affinity, and functional effects of Bretazenil, a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, with those of full benzodiazepine agonists such as Diazepam and Flunitrazepam. The data presented herein is compiled from various preclinical studies to offer a comprehensive overview for researchers in neuroscience and pharmacology.
Executive Summary
This compound exhibits a distinct pharmacological profile compared to full GABA-A receptor agonists. While it binds with high affinity to the benzodiazepine site, its intrinsic efficacy in potentiating the effect of GABA is significantly lower. This results in a pharmacological profile characterized by anxiolytic and anticonvulsant effects with a reduced potential for sedation and dependence compared to full agonists. This guide delves into the quantitative data from receptor occupancy studies, binding assays, and functional assessments to highlight these key differences.
Quantitative Data Comparison
The following tables summarize the key quantitative differences between this compound and representative full GABA-A receptor agonists.
Table 1: In Vitro Binding Affinity (IC50) of Benzodiazepine Receptor Ligands
This table presents the half-maximal inhibitory concentration (IC50) values from an in vitro [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) binding assay in rat brain membranes. A lower IC50 value indicates a higher binding affinity.
| Compound | Agonist Type | IC50 (nM)[1] |
| This compound | Partial Agonist | 6.1 |
| Clonazepam | Full Agonist | 7.9 |
| Flunitrazepam | Full Agonist | 13.6 |
| Diazepam | Full Agonist | 91.1 |
Table 2: In Vitro Intrinsic Efficacy at Specific GABA-A Receptor Subtypes
This table shows the intrinsic activity of this compound relative to the full agonist Flunitrazepam in potentiating GABA-induced chloride currents in cells expressing specific recombinant GABA-A receptor subtypes.
| Compound | Receptor Subtype | Intrinsic Activity (% of Flunitrazepam)[1] |
| This compound | α3β2γ2 | 58 ± 7% |
| This compound | α5β2γ2 | 35 ± 11% |
Table 3: In Vivo Receptor Occupancy and Anticonvulsant Effects
This table provides a comparison of the in vivo receptor occupancy required to elicit an anticonvulsant effect (ED50) for this compound and the full agonist Diazepam in mice.
| Compound | Agonist Type | Anticonvulsant ED50 (mg/kg) | Receptor Occupancy at ED50 | Reference |
| This compound | Partial Agonist | 1.0 | Requires higher occupancy for effect | [2] |
| Diazepam | Full Agonist | 1.5 | ~35% | [2][3] |
Experimental Protocols
In Vivo Receptor Occupancy Study using [³H]Flumazenil in Rodents
This protocol outlines a typical procedure for determining the in vivo receptor occupancy of a test compound at the benzodiazepine binding site of the GABA-A receptor in rodents.
Objective: To quantify the percentage of benzodiazepine receptors occupied by a test compound at various doses.
Materials:
-
Test compound (e.g., this compound, Diazepam)
-
[³H]Flumazenil (radioligand)
-
Experimental animals (e.g., mice or rats)
-
Scintillation counter
-
Brain tissue homogenization buffer
-
Glass fiber filters
Procedure:
-
Animal Dosing: Administer the test compound to a cohort of animals at various doses via the desired route (e.g., intraperitoneal, oral). A vehicle control group should be included.
-
Radioligand Injection: At the time of expected peak brain concentration of the test compound, inject a tracer dose of [³H]Flumazenil intravenously.
-
Tissue Collection: After a short distribution phase for the radioligand (typically 15-20 minutes), euthanize the animals and rapidly dissect the brain. The cerebral cortex is a commonly used region due to its high density of benzodiazepine receptors.
-
Tissue Processing: Homogenize the brain tissue in a suitable buffer.
-
Filtration and Washing: Rapidly filter the homogenates through glass fiber filters to separate the bound from the free radioligand. Wash the filters quickly with ice-cold buffer to minimize dissociation of the bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity in the brain tissue of vehicle-treated animals represents the total available receptors.
-
Non-specific Binding: This can be determined in a separate group of animals pre-treated with a high, saturating dose of a standard benzodiazepine (like unlabeled Flumazenil) to block all specific binding sites.
-
Specific Binding: Subtract non-specific binding from total binding.
-
Receptor Occupancy Calculation: The percentage of receptor occupancy for each dose of the test compound is calculated as follows: % Occupancy = (1 - (Specific binding in test group / Specific binding in vehicle group)) * 100
-
In Vitro [³⁵S]TBPS Binding Assay
This assay is used to assess the affinity and efficacy of compounds at the benzodiazepine site by measuring their ability to modulate the binding of [³⁵S]TBPS, a radioligand that binds to the chloride channel pore of the GABA-A receptor.
Objective: To determine the IC50 (a measure of binding affinity) and the maximal modulatory effect (a measure of efficacy) of a test compound.
Materials:
-
Test compound (e.g., this compound, Diazepam)
-
[³⁵S]TBPS (radioligand)
-
Rat brain membranes (e.g., from cerebral cortex)
-
GABA
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.
-
Incubation: In test tubes, combine the brain membranes, [³⁵S]TBPS, GABA (at a fixed concentration), and varying concentrations of the test compound in the incubation buffer.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold buffer.
-
Radioactivity Measurement: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific [³⁵S]TBPS binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [³⁵S]TBPS binding.
-
The maximal inhibition of [³⁵S]TBPS binding by the test compound provides an indication of its intrinsic efficacy. Full agonists typically produce a greater maximal inhibition than partial agonists.
-
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The following diagram illustrates the differential effects of a full agonist and a partial agonist, like this compound, on the GABA-A receptor signaling pathway. Full agonists induce a maximal conformational change, leading to a high frequency of channel opening and a robust influx of chloride ions. In contrast, partial agonists induce a submaximal conformational change, resulting in a lower frequency of channel opening and a more moderate chloride influx.
Caption: Differential GABA-A receptor modulation by full and partial agonists.
Experimental Workflow for In Vivo Receptor Occupancy
The diagram below outlines the key steps in a typical in vivo receptor occupancy study.
Caption: Workflow of an in vivo receptor occupancy study.
References
- 1. Full and partial agonism displayed by benzodiazepine receptor ligands at recombinant gamma-aminobutyric acidA receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relationship between benzodiazepine receptor occupancy and functional effects in vivo of four ligands of differing intrinsic efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship between benzodiazepine receptor occupancy and potentiation of gamma-aminobutyric acid-stimulated chloride flux in vitro of four ligands of differing intrinsic efficacies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bretazenil: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Bretazenil are paramount for laboratory safety, regulatory compliance, and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, a high-potency imidazopyrrolobenzodiazepine. While this compound was never commercially marketed, it has appeared as a designer drug and is typically handled as a research chemical.
Regulatory and Safety Considerations
This compound is a derivative of the benzodiazepine class of substances. In the United States, benzodiazepines are classified as Schedule IV controlled substances under the Controlled Substances Act (CSA).[1] Although this compound is not officially scheduled due to its status as an unmarketed research compound, it is structurally and pharmacologically similar to other benzodiazepines.[2] Therefore, for disposal purposes, it is prudent to treat this compound as a controlled substance and a hazardous chemical, adhering to all relevant federal, state, and local regulations. All disposal actions must be meticulously documented to maintain a clear chain of custody.
Primary Disposal Method: Incineration
The most direct and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[3] This process involves controlled incineration with flue gas scrubbing to ensure the complete destruction of the compound and to prevent the release of harmful substances into the environment. Do not discharge this compound or its solutions into sewer systems.[3]
Alternative Laboratory-Scale Disposal: Chemical Degradation
For small quantities of this compound waste generated in a laboratory setting, chemical degradation can be a viable alternative to off-site incineration. An effective method for the degradation of benzodiazepines involves advanced oxidation using ultraviolet (UV) light and hydrogen peroxide (H₂O₂).[4] This process breaks down the complex molecule into less harmful components.
Experimental Protocol: UV/H₂O₂ Degradation of this compound
This protocol outlines a procedure for the on-site degradation of this compound waste.
1. Preparation of the this compound Waste Solution:
-
If the this compound waste is in solid form, dissolve it in a minimal amount of a suitable organic solvent such as methanol.
-
Transfer the solution to a quartz reaction vessel compatible with UV irradiation.
-
Dilute the solution with deionized water to achieve a final this compound concentration in the range of 10-100 mg/L for efficient degradation.
-
Add a magnetic stir bar to the vessel and place it on a stir plate to ensure the solution remains well-mixed throughout the process.
2. Initiation of the Degradation Reaction:
-
While continuously stirring the solution, carefully add a 30% hydrogen peroxide (H₂O₂) solution. A typical starting concentration of H₂O₂ is between 10-50 mM.
-
Activate the UV lamp in the photoreactor to begin the degradation process. The UV light catalyzes the formation of highly reactive hydroxyl radicals from the hydrogen peroxide, which then attack and break down the this compound molecule.
3. Monitoring and Completion of the Reaction:
-
The degradation process should be monitored periodically. The time required for complete degradation will depend on factors such as the initial concentration of this compound, the intensity of the UV light, and the concentration of hydrogen peroxide.
4. Neutralization of Excess Hydrogen Peroxide:
-
Once the degradation is complete, deactivate the UV lamp.
-
Slowly add a neutralizing agent, such as sodium metabisulfite or sodium bisulfite, to the solution while stirring. This will quench any residual hydrogen peroxide. Add the neutralizing agent in small portions until the cessation of any visible reaction (e.g., effervescence).
5. Final Waste Disposal:
-
Check the pH of the final solution and adjust it to a neutral range (pH 6-8) if necessary, using sodium hydroxide or sulfuric acid.
-
Even after degradation, the resulting solution may contain byproducts and should be disposed of as hazardous waste in a properly labeled, RCRA-compliant container. Do not pour the final solution down the drain.
Quantitative Data for Disposal Protocol
| Parameter | Value/Range | Notes |
| This compound Concentration | 10 - 100 mg/L | Optimal range for efficient degradation. |
| Hydrogen Peroxide (30%) | 10 - 50 mM | Starting concentration for the reaction. |
| Neutralizing Agent | Sodium Metabisulfite or Sodium Bisulfite | Added until effervescence ceases. |
| Final pH | 6 - 8 | Adjusted before final disposal. |
This compound Disposal Workflow
Caption: Logical workflow for the laboratory-scale disposal of this compound via UV/H₂O₂ degradation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, when handling this compound and the reagents used in the disposal process.
-
Ventilation: All procedures should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
-
Handling of Reagents: Exercise caution when handling 30% hydrogen peroxide, as it is a strong oxidizer. Avoid contact with skin and eyes.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, the community, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
